GNTI
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H29N5O3 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine |
InChI |
InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1 |
InChI Key |
VLNHDKDBGWXJEE-GYHUNEDQSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N |
Synonyms |
17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5'-guanidinyl-3,14-dihydroxyindolo(2',3'-6,7)morphinan 17-cyclopropylmethyl-DEGDM 5'-GNTI compound 5'-guanidinonaltrindole GNTI compound |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-acetylglucosaminyltransferase I (GNTI)
Audience: Researchers, scientists, and drug development professionals.
Core Function and Mechanism of GNTI
N-acetylglucosaminyltransferase I (this compound), also known as alpha-1,3-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase (MGAT1), is a pivotal enzyme in the biosynthesis of N-linked glycans.[1][2] Residing primarily in the medial-Golgi apparatus, this compound catalyzes the initial step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[3][4][5][6][] This enzymatic reaction is a critical checkpoint in the N-glycosylation pathway, as its product is the requisite substrate for a cascade of other Golgi-resident glycosyltransferases and glycosidases.[3][4][6]
The fundamental mechanism of this compound involves the transfer of an N-acetylglucosamine (GlcNAc) residue from a donor substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), to a specific mannose residue on the acceptor substrate, Man5GlcNAc2.[3] This transfer results in the formation of a β1,2-linkage, producing GlcNAcMan5GlcNAc2.[3] The absence or deficiency of this compound activity leads to the accumulation of glycoproteins with exclusively high-mannose type N-glycans.[3][4][5][6] In mammals, a complete lack of this compound is embryonically lethal, underscoring its vital role in development.[3]
Enzymatic Reaction
The reaction catalyzed by this compound can be summarized as follows:
Manα1-6(Manα1-3)Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc-Asn-Protein + UDP-GlcNAc ↓ This compound GlcNAcβ1-2Manα1-3(Manα1-6)Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc-Asn-Protein + UDP
This reaction requires the presence of the divalent cation Mn2+ as a cofactor, which is believed to be primarily bound to the substrate.[8]
Quantitative Data: Kinetic Parameters
The following table summarizes the kinetic parameters of this compound from Arabidopsis thaliana.
| Substrate | K_m_ | V_max_ | Notes |
| Man5-glycopeptide | 0.14 mM | 3.42 µmol/min/mg | |
| UDP-GlcNAc | 0.05 mM | ||
| Man3-octyl | >3.0 mM | 0.09 µmol/min/mg | Apparent K_m_ |
Data sourced from UniProtKB for Arabidopsis thaliana this compound.[8]
Signaling and Regulation
While this compound itself is not a direct component of a classical signaling pathway in the sense of a receptor or kinase, its activity is crucial for the proper glycosylation of numerous proteins involved in signaling. The N-glycans that this compound helps to create are essential for the correct folding, stability, and function of a wide array of cell surface receptors and adhesion molecules. For instance, the complexity of N-glycans can modulate receptor-ligand interactions and downstream signaling cascades.
Recent research has also indicated that the expression of the MGAT1 gene, which encodes this compound, is a transcriptional target of the Wnt/β-catenin signaling pathway.[9]
Experimental Protocols
This assay measures the transfer of a radiolabeled GlcNAc from UDP-[14C]GlcNAc to an acceptor substrate.
Materials:
-
Enzyme source (e.g., cell lysates, purified this compound)
-
Acceptor substrate: Man5GlcNAc2-glycopeptide (0.25 mM) or Man3-octyl (0.5 mM)[3]
-
Donor substrate: UDP-[14C]GlcNAc (0.1 mM, 3000–4000 c.p.m./nmol)[3]
-
Reaction buffer (e.g., containing appropriate pH and Mn2+)
-
Stop solution: 20 mM sodium tetraborate, 2 mM EDTA[3]
-
Anion-exchange chromatography column
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing the enzyme source, acceptor substrate, and reaction buffer.
-
Initiate the reaction by adding the donor substrate, UDP-[14C]GlcNAc.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[3]
-
Stop the reaction by adding the stop solution.[3]
-
Separate the radiolabeled product from the unreacted UDP-[14C]GlcNAc using anion-exchange chromatography.[3]
-
Quantify the radioactivity of the product using a liquid scintillation counter.[3]
-
Calculate enzyme activity, where one unit corresponds to 1 µmol of product formed per minute.[3]
This protocol is used to investigate the formation of homomeric or heteromeric complexes involving this compound.
Materials:
-
Cells transiently expressing tagged versions of this compound (e.g., this compound-GFP and this compound-RFP)[10]
-
Lysis buffer
-
Antibody-coupled beads (e.g., GFP-Trap-A beads)[10]
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the tags (e.g., anti-RFP)[10]
Methodology:
-
Co-express the tagged proteins of interest in a suitable cell line (e.g., N. benthamiana leaves).[10]
-
Lyse the cells to release the protein complexes.
-
Incubate the cell lysate with antibody-coupled beads that specifically bind to one of the tagged proteins (the "bait").
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the potential interaction partner (the "prey").[10]
Visualizations
Caption: The N-glycosylation pathway, highlighting the central role of this compound in the Golgi.
Caption: Workflow for a radiometric this compound enzyme activity assay.
Caption: Consequences of this compound deficiency on N-glycan processing.
References
- 1. xcode.life [xcode.life]
- 2. MGAT1 | SNEP [bidas.kaist.ac.kr]
- 3. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans [frontiersin.org]
- 5. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Frontiers | The tobacco this compound stem region harbors a strong motif for homomeric protein complex formation [frontiersin.org]
An In-depth Technical Guide to the Expression and Regulation of the GNTI Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglucosaminyltransferase I (GNTI), encoded by the MGAT1 gene, is a critical enzyme in the N-linked glycosylation pathway. Residing in the medial-Golgi apparatus, this compound catalyzes the addition of an N-acetylglucosamine (GlcNAc) residue to the Man5GlcNAc2 oligosaccharide precursor, a pivotal step that initiates the conversion of high-mannose N-glycans to hybrid and complex N-glycans. This modification is fundamental for the proper folding, stability, and function of a vast array of glycoproteins, playing essential roles in cell-cell adhesion, signaling, and immune responses. Dysregulation of this compound expression and activity has been implicated in various physiological and pathological processes, including embryonic development and cancer progression, making it a gene of significant interest in biomedical research and as a potential therapeutic target. This guide provides a comprehensive overview of the current understanding of this compound gene expression, its intricate regulatory mechanisms, and the experimental methodologies employed in its study.
This compound Gene Expression
The expression of the this compound gene, while largely considered constitutive in many tissues, exhibits variability across different cell types and physiological conditions. Understanding its expression profile is crucial for elucidating its biological functions and its role in disease.
Quantitative mRNA Expression in Human Tissues
The following table summarizes the consensus normalized mRNA expression levels of MGAT1 across a wide range of human tissues, based on data from the Human Protein Atlas, which integrates RNA-seq data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) project. Expression is reported in normalized Transcripts Per Million (nTPM).
| Tissue Group | Tissue | nTPM |
| Adipose & Connective Tissues | Adipose Tissue | 15.8 |
| Soft Tissue | 11.2 | |
| Endocrine Tissues | Adrenal Gland | 18.9 |
| Pancreas | 14.3 | |
| Pituitary Gland | 21.7 | |
| Thyroid Gland | 20.1 | |
| Gastrointestinal Tract | Colon | 19.8 |
| Duodenum | 18.5 | |
| Esophagus | 12.1 | |
| Gallbladder | 16.4 | |
| Liver | 13.9 | |
| Small Intestine | 17.6 | |
| Stomach | 16.9 | |
| Hematopoietic & Immune System | Bone Marrow | 25.1 |
| Lymph Node | 22.4 | |
| Spleen | 23.7 | |
| Tonsil | 24.5 | |
| Nervous System | Brain (Cerebral Cortex) | 10.5 |
| Cerebellum | 8.9 | |
| Respiratory System | Lung | 16.7 |
| Urogenital System | Kidney | 17.5 |
| Ovary | 19.3 | |
| Prostate | 15.2 | |
| Testis | 22.1 | |
| Urinary Bladder | 11.8 |
Data Source: The Human Protein Atlas.[1][2]
Regulation of this compound Gene Expression
The expression of the this compound gene is controlled by a complex interplay of signaling pathways and transcription factors that bind to specific regulatory elements in its promoter region.
Signaling Pathways
Wnt/β-catenin Signaling Pathway
Recent evidence has firmly established MGAT1 as a transcriptional target of the canonical Wnt/β-catenin signaling pathway.[2] Activation of this pathway, either through treatment with Wnt agonists, inhibition of GSK-3β, or overexpression of a stabilized form of β-catenin, leads to the upregulation of MGAT1 at both the mRNA and protein levels.[2] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin are key events. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, including MGAT1.[2] This regulatory link is particularly relevant in the context of cancer, where aberrant Wnt signaling is a common driver of tumorigenesis.[2]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is another key regulator of gene expression, often acting through SMAD transcription factors. While direct regulation of MGAT1 by TGF-β has not been definitively established in all contexts, the TGF-β pathway is known to influence the expression of various glycosyltransferases. The canonical TGF-β pathway involves the binding of TGF-β ligands to their receptors, leading to the phosphorylation and activation of SMAD proteins (SMAD2/3). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This regulation can be direct or in cooperation with other transcription factors, such as Sp1.
Transcription Factors
Sp1 (Specificity Protein 1)
Sp1 is a ubiquitously expressed transcription factor that binds to GC-rich sequences (GC boxes) in the promoter regions of numerous genes, including many housekeeping genes.[3] Given that the MGAT1 promoter is GC-rich, Sp1 is a likely regulator of its basal and potentially inducible expression. While direct experimental validation of Sp1 binding to the MGAT1 promoter is an area of ongoing research, the presence of consensus Sp1 binding sites in its promoter region strongly suggests a regulatory role.[3]
Experimental Protocols
A variety of molecular biology techniques are employed to study the expression and regulation of the this compound gene. Below are detailed methodologies for key experiments.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the transcriptional activity of the MGAT1 promoter and to identify regulatory elements and the transcription factors that bind to them.
Methodology
-
Construct Generation:
-
The promoter region of the human MGAT1 gene is amplified by PCR from genomic DNA.
-
The amplified promoter fragment is cloned into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the firefly luciferase gene.
-
For studying the effect of transcription factors, an expression vector for the transcription factor of interest (e.g., β-catenin) is co-transfected.
-
A control vector expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is used for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., Huh7 hepatocellular carcinoma cells) is cultured in appropriate media.[2]
-
Cells are seeded in multi-well plates and allowed to attach.
-
The luciferase reporter construct, the transcription factor expression vector (or an empty vector control), and the Renilla luciferase control vector are co-transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Cell Lysis and Luciferase Activity Measurement:
-
After a suitable incubation period (e.g., 24-48 hours), the cells are washed with PBS and lysed using a passive lysis buffer.
-
The cell lysate is transferred to a luminometer-compatible plate.
-
Firefly luciferase activity is measured by adding a luciferase assay substrate and quantifying the emitted light in a luminometer.
-
Subsequently, a reagent that simultaneously quenches the firefly luciferase activity and provides the substrate for Renilla luciferase is added, and the Renilla luciferase activity is measured.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for variations in transfection efficiency and cell number.
-
The relative luciferase activity is then calculated and compared between different experimental conditions.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique used to identify the in vivo binding of specific proteins, such as transcription factors, to specific DNA sequences, such as the MGAT1 promoter.
Methodology
-
Cross-linking and Chromatin Preparation:
-
Cells are treated with formaldehyde to cross-link proteins to DNA.
-
The cells are lysed, and the nuclei are isolated.
-
The chromatin is fragmented into smaller pieces (typically 200-1000 bp) by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
The fragmented chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-β-catenin or anti-Sp1).
-
Protein A/G beads are added to capture the antibody-protein-DNA complexes.
-
The beads are washed to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
The protein-DNA complexes are eluted from the beads.
-
The cross-links are reversed by heating, and the proteins are degraded by proteinase K.
-
-
DNA Purification and Analysis:
-
The DNA is purified.
-
The purified DNA can be analyzed by:
-
qPCR (ChIP-qPCR): To quantify the enrichment of a specific DNA sequence (e.g., a region of the MGAT1 promoter) in the immunoprecipitated sample compared to a control (e.g., input chromatin or an IgG control).
-
High-throughput sequencing (ChIP-seq): To identify all the DNA sequences bound by the transcription factor across the entire genome.
-
-
Conclusion
The expression and regulation of the this compound gene are multifaceted processes crucial for cellular homeostasis and development. While its basal expression is maintained in most tissues, fine-tuning of its transcriptional activity by signaling pathways such as Wnt/β-catenin and likely others, including TGF-β, allows for dynamic responses to cellular needs and environmental cues. The involvement of ubiquitously expressed transcription factors like Sp1 underscores its fundamental role in cellular function. The methodologies detailed in this guide provide a robust framework for researchers to further unravel the complexities of this compound regulation, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutic strategies targeting the glycosylation pathway.
References
Navigating the Cellular Landscape: A Technical Guide to the Subcellular Localization of GNTI
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the subcellular localization of N-acetylglucosaminyltransferase I (GNTI), a pivotal enzyme in the N-linked glycosylation pathway. A comprehensive understanding of this compound's precise location within the cell is critical for elucidating its role in normal physiology and disease, and for the development of targeted therapeutics. This document provides a summary of the current knowledge, detailed experimental methodologies, and visual representations of the key concepts.
Core Concepts: The Predominant Residence of this compound in the Medial-Golgi
N-acetylglucosaminyltransferase I is predominantly localized to the medial-cisternae of the Golgi apparatus. This strategic positioning is essential for its function in the sequential modification of N-glycans on newly synthesized glycoproteins transiting through the secretory pathway. The retention of this compound within the medial-Golgi is a complex process, orchestrated by signals encoded within its protein structure.
All three domains of the this compound protein—the short N-terminal cytoplasmic tail, the single transmembrane domain (TMD), and the large C-terminal luminal catalytic domain—contribute to its accurate Golgi localization[1]. The transmembrane domain, in particular, has been identified as a critical determinant for its steady-state distribution in the cis/medial-Golgi[2]. Studies in plants have pinpointed a conserved glutamine (Gln) residue within the TMD as being essential for this localization[2]. Disruption of these localization signals can lead to the mis-sorting of this compound to other cellular compartments, such as the endoplasmic reticulum (ER), the vacuole, or the cell surface, with potential pathological consequences[1][2][3].
Quantitative Distribution of this compound
While qualitative studies firmly establish the primary localization of this compound in the Golgi apparatus, precise quantitative data on its distribution between different subcellular compartments is not extensively documented in the readily available literature. The majority of studies focus on the relative enrichment in Golgi fractions or the qualitative assessment of co-localization with Golgi markers through microscopy.
For the purpose of providing a framework for future quantitative studies, the following table illustrates how such data would be presented. Researchers are encouraged to perform quantitative analyses, such as those described in the experimental protocols section, to populate this table with specific experimental data.
| Subcellular Fraction | Percentage of Total this compound (%) | Method of Quantification | Reference |
| Endoplasmic Reticulum | Data not available | Quantitative Immunoblotting / Mass Spectrometry | |
| Golgi Apparatus | Enriched | Subcellular Fractionation / Microscopy | [1][2] |
| Plasma Membrane | Data not available | Quantitative Immunoblotting / Mass Spectrometry | |
| Other | Data not available | Quantitative Immunoblotting / Mass Spectrometry |
Experimental Protocols for Determining Subcellular Localization
The determination of this compound's subcellular localization relies on a combination of microscopy-based and biochemical techniques. Below are detailed methodologies for two key experimental approaches.
Immunofluorescence Staining for this compound Visualization
Immunofluorescence microscopy allows for the direct visualization of this compound within fixed cells, providing spatial information about its distribution.
Protocol:
-
Cell Culture and Fixation:
-
Culture cells of interest on sterile glass coverslips to approximately 70-80% confluency.
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.05% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific for this compound, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG), diluted in the blocking buffer, for 1 hour at room temperature, protected from light.
-
For co-localization studies, simultaneously or sequentially incubate with a primary antibody against a Golgi marker protein (e.g., GM130) and a corresponding secondary antibody with a different fluorophore.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal or fluorescence microscope. The fluorescence signal from the this compound antibody should co-localize with the signal from the Golgi marker.
-
Subcellular Fractionation and Immunoblotting
Subcellular fractionation allows for the biochemical separation of cellular organelles, enabling the enrichment of this compound in specific fractions, which can then be analyzed by immunoblotting.
Protocol:
-
Cell Homogenization:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors).
-
Allow the cells to swell on ice for 10-15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of the cells are lysed, as determined by microscopy.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction, which contains the ER and Golgi membranes.
-
-
Golgi Apparatus Enrichment (Optional):
-
For further enrichment of Golgi membranes, the microsomal pellet can be resuspended and subjected to a sucrose density gradient centrifugation. The Golgi membranes will band at a characteristic density and can be carefully collected.
-
-
Immunoblotting:
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each fraction by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence and enrichment of a band corresponding to this compound in the Golgi-enriched fraction confirms its localization.
-
Visualizing this compound's Architecture and Localization
The following diagrams illustrate key aspects of this compound's structure and the experimental workflow for determining its subcellular localization.
References
GNTI Deficiency in Arabidopsis thaliana: A Technical Guide to Phenotypes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylglucosaminyltransferase I (GNTI), also known as complex glycan less 1 (CGL1), is a critical enzyme in the N-glycosylation pathway, catalyzing the initial step in the conversion of high-mannose to complex N-glycans in the Golgi apparatus. In the model plant Arabidopsis thaliana, the absence of functional this compound leads to a series of distinct, often stress-related, phenotypes. While this compound/cgl1 mutants are viable and exhibit grossly normal development under standard growth conditions, they display significant alterations in root architecture, stress tolerance, and cell wall composition.[1][2][3][4] This technical guide provides an in-depth overview of the known phenotypes associated with this compound deficiency in Arabidopsis, presents quantitative data in a structured format, and offers detailed protocols for key experiments to facilitate further research in this area.
Core Phenotypes of this compound Deficiency
The primary molecular defect in this compound/cgl1 mutants is the inability to synthesize complex and hybrid N-glycans, resulting in the accumulation of glycoproteins with high-mannose-type N-glycans.[1][4][5] This alteration in protein glycosylation manifests in several key phenotypes:
-
Salt Hypersensitivity: this compound/cgl1 mutants exhibit a pronounced sensitivity to salt stress, characterized by inhibited root growth and development in the presence of high concentrations of NaCl, KCl, or mannitol.[6][7][8] This phenotype is linked to defects in cell wall biosynthesis and is not associated with a general unfolded protein response (UPR) in the endoplasmic reticulum.[6][8]
-
Altered Root System Architecture: Under normal conditions, this compound/cgl1 seedlings show an increase in root hair length and an earlier onset of root hair elongation.[9] This is thought to be a consequence of an altered auxin and ethylene hormonal balance.[9]
-
Cell Wall Composition and Integrity: The lack of complex N-glycans on certain glycoproteins, notably the β-1,4-endoglucanase KORRIGAN1 (KOR1/RSW2), impairs cellulose biosynthesis.[6][9] This can lead to radial swelling of root tips and a reduction in cellulose content, particularly under stress conditions.[6][9]
-
Hormonal Crosstalk: this compound deficiency impacts phytohormone signaling, particularly auxin and ethylene pathways, which are key regulators of root development.[9] this compound/cgl1 mutants display a hypersensitivity to the synthetic auxin NAA.[9]
Quantitative Phenotypic Data
The following tables summarize quantitative data from key studies on this compound/cgl1 mutant phenotypes.
| Phenotype | Wild-Type (Col-0) | cgl1 mutant | Stress Condition | Reference |
| Root Growth Inhibition by NaCl | ||||
| Root Growth (% of control) | ~80% | ~20% | 100 mM NaCl | [8] |
| Root Growth (% of control) | Not specified | Significantly reduced | 130 mM NaCl | [7] |
| Root Hair Length | Shorter | Longer | Standard MS medium | [9] |
| Callose Accumulation in Root Tips | Not observed | Strong accumulation | 140 mM NaCl | [7][8] |
Experimental Protocols
Salt Stress Assay for Root Growth
This protocol is adapted from methodologies used to characterize the salt-sensitive phenotype of this compound/cgl1 mutants.[7][8]
Objective: To quantitatively assess the effect of salt stress on the primary root growth of Arabidopsis seedlings.
Materials:
-
Arabidopsis thaliana seeds (wild-type and this compound/cgl1 mutant)
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7
-
Sucrose
-
Agar
-
NaCl
-
Petri dishes (square or round)
-
Sterilization equipment (autoclave, laminar flow hood)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 50% (v/v) bleach with 0.05% (v/v) Triton X-100. Incubate for 10 minutes with occasional vortexing.
-
Wash seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% (w/v) agar solution.
-
-
Plating and Stratification:
-
Prepare MS agar plates containing the desired concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 130 mM).
-
Under sterile conditions, pipette the sterilized seeds onto the surface of the MS agar plates.
-
Seal the plates with breathable tape and wrap in aluminum foil.
-
Stratify the seeds by incubating at 4°C for 2-3 days to synchronize germination.
-
-
Seedling Growth:
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Grow seedlings under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection and Analysis:
-
After a specified period (e.g., 5-7 days), photograph the plates.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard error for each genotype and treatment.
-
Express the root growth on salt-containing medium as a percentage of the growth on control medium.
-
Root Hair Analysis
This protocol is based on the findings related to altered root hair development in this compound/cgl1 mutants.[9]
Objective: To measure and compare root hair length in wild-type and this compound/cgl1 seedlings.
Materials:
-
Arabidopsis thaliana seedlings grown as described in the salt stress assay (on control MS medium).
-
Microscope with a camera attachment.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Sample Preparation:
-
Carefully remove 5- to 7-day-old seedlings from the agar plates.
-
Mount the seedlings in a drop of water on a microscope slide.
-
-
Imaging:
-
Using a light microscope, locate the root hair zone of the primary root.
-
Capture images of representative sections of the root hair zone at a consistent magnification.
-
-
Measurement:
-
Using image analysis software, measure the length of individual root hairs from the base at the epidermal cell to the tip.
-
For each seedling, measure a consistent number of root hairs (e.g., 10-20) from a defined region of the root.
-
-
Data Analysis:
-
Calculate the average root hair length and standard deviation for each genotype.
-
Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences.
-
Callose Staining in Root Tips
This method is used to visualize the accumulation of callose in root tips under salt stress, a characteristic phenotype of this compound/cgl1 mutants.[7][8]
Objective: To detect salt-induced callose deposition in Arabidopsis root tips.
Materials:
-
Arabidopsis seedlings grown on control and salt-containing medium.
-
Aniline blue solution (0.01% in 150 mM K2HPO4, pH 9.5).
-
Fluorescence microscope with a DAPI filter set.
Procedure:
-
Staining:
-
Transfer whole seedlings from the agar plates into a solution of aniline blue.
-
Incubate in the dark for 5-10 minutes.
-
-
Mounting and Visualization:
-
Mount the stained seedlings in the staining solution on a microscope slide.
-
Observe the root tips using a fluorescence microscope with a DAPI filter set. Callose deposits will fluoresce bright yellow-green.
-
-
Imaging:
-
Capture images of the root tips to document the extent and pattern of callose deposition.
-
Signaling Pathways and Workflows
N-Glycan Processing Pathway in Wild-Type and this compound/cgl1 Mutant
The following diagram illustrates the key step in the N-glycan processing pathway that is blocked in the this compound/cgl1 mutant.
Caption: N-glycan processing pathway in wild-type vs. This compound/cgl1 mutant.
Experimental Workflow for Phenotypic Analysis of this compound/cgl1 Mutants
This diagram outlines a typical experimental workflow for characterizing the phenotypes of this compound/cgl1 mutants.
Caption: Workflow for phenotypic analysis of this compound/cgl1 mutants.
Proposed Signaling Cascade for Salt Stress Response in this compound/cgl1
This diagram illustrates the proposed signaling cascade leading to the salt-sensitive phenotype in this compound/cgl1 mutants.
Caption: Proposed signaling cascade for salt stress in this compound/cgl1.
Conclusion
The study of this compound deficiency in Arabidopsis thaliana has provided valuable insights into the role of complex N-glycans in plant development and stress responses. The this compound/cgl1 mutant serves as a powerful tool to dissect the functions of specific glycoproteins and their carbohydrate modifications. The distinct and quantifiable phenotypes, particularly salt sensitivity and altered root architecture, offer robust systems for genetic and molecular analyses. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into the intricate roles of N-glycosylation in plant biology, with potential applications in developing stress-tolerant crops and understanding the broader implications of protein glycosylation in cellular processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative Analyses of Arabidopsis complex glycan1 Mutants and Genetic Interaction with staurosporin and temperature sensitive3a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Developments in Deciphering the Biological Role of Plant Complex N-Glycans [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of complex N-glycans in plant stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salt tolerance of Arabidopsis thaliana requires maturation of N-glycosylated proteins in the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
MGAT1 function in mammalian development
An In-depth Technical Guide to the Function of MGAT1 in Mammalian Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alpha-1,3-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase, encoded by the MGAT1 gene, is a pivotal enzyme in the N-glycosylation pathway.[1] Residing in the medial-Golgi apparatus, MGAT1 catalyzes the first committed step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[1][2][3] This function is indispensable for normal mammalian embryogenesis, as the complete abrogation of MGAT1 activity is embryonically lethal in mice.[2][4] The complex N-glycans synthesized via the MGAT1-dependent pathway are crucial for a multitude of cellular processes, including cell-cell and cell-matrix interactions, cell signaling, and immune regulation.[2][5] Consequently, dysregulation of MGAT1 expression or function is implicated in various pathological conditions, most notably in cancer, where its role appears to be highly context-dependent, acting as both a promoter and a suppressor of malignancy in different tumor types.[2][6][7] This guide provides a comprehensive overview of MGAT1's core functions, its role in development and disease, and detailed experimental protocols for its study.
Core Function: The Gateway to Complex N-Glycans
MGAT1, also known as GlcNAc-TI, is a type II transmembrane glycosyltransferase that initiates the branching of N-glycans.[1] It catalyzes the addition of an N-acetylglucosamine (GlcNAc) residue in a β-1,2 linkage to the α-1,3-linked mannose residue of the Man5GlcNAc2-Asn precursor.[3] This single enzymatic step is obligatory for the subsequent action of other glycosyltransferases and mannosidases that generate the diverse array of complex N-glycans found on mature glycoproteins.[3] These complex glycans are critical for modulating the function of cell surface receptors and adhesion molecules.
Role in Mammalian Development and Cellular Processes
The synthesis of complex N-glycans is essential for the development of multicellular organisms.[2]
-
Embryogenesis: Complete deficiency of MGAT1 in mice results in embryonic lethality, often associated with severe defects in neural tube development, underscoring its fundamental role in organogenesis.[2][8]
-
Cell Adhesion and Migration: The complex N-glycans produced by MGAT1 are critical for the proper function of cell adhesion molecules like integrins and cadherins. Knockout of MGAT1 in human keratinocytes leads to a significant decrease in adhesion to fibronectin and laminin.[9] This is linked to reduced surface expression of certain integrins.[9] Consequently, MGAT1 function is vital for processes like wound healing and cell migration.[9]
-
Nervous System: N-linked glycosylation is essential for neural development and physiology, playing modulatory roles in neural transmission and the excitability of neural circuits.[4] Studies in Drosophila show that Mgat1 null mutants exhibit elevated synaptic transmission, indicating a role in regulating synaptogenesis.[10]
Transcriptional Regulation: The Wnt/β-catenin Connection
Recent evidence has identified MGAT1 as a transcriptional target of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[2] Activation of this pathway, through methods like LiCl treatment or overexpression of a mutant β-catenin, leads to the upregulation of MGAT1 at both the mRNA and protein levels.[2] This link provides a mechanism by which a key developmental signaling pathway can directly modulate the glycosylation status of a cell, thereby influencing its behavior.
References
- 1. MGAT1 - Wikipedia [en.wikipedia.org]
- 2. MGAT1 is a novel transcriptional target of Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human N-acetylglucosaminyltransferase II substrate recognition uses a modular architecture that includes a convergent exosite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbohydrate - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Role of glycosylation-related gene MGAT1 in pancreatic ductal adenocarcinoma [frontiersin.org]
- 7. Role of glycosylation-related gene MGAT1 in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Gateway to Complexity: Unraveling the Discovery of N-Acetylglucosaminyltransferase I
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate world of post-translational modifications is fundamental to understanding cellular function, and among these, glycosylation stands out for its complexity and profound biological significance. The synthesis of complex N-linked glycans, crucial for a myriad of cellular processes including cell adhesion, signaling, and immune responses, is initiated by a pivotal enzyme: N-acetylglucosaminyltransferase I (GnT-I). This enzyme acts as a gatekeeper, catalyzing the first committed step in the conversion of high-mannose oligosaccharides to hybrid and complex N-glycans. This technical guide delves into the core of GnT-I's discovery, providing a detailed overview of the key experiments, quantitative data, and the intricate signaling pathway it governs.
The Seminal Discovery: A Nod to Dr. Harry Schachter
The foundational work on the purification and characterization of N-acetylglucosaminyltransferase I was pioneered by the laboratory of Dr. Harry Schachter. His group's extensive research in the 1970s and 1980s laid the groundwork for our current understanding of this critical enzyme. A landmark 1980 publication by Harpaz and Schachter detailed the separation and partial purification of GnT-I from bovine colostrum, a rich source of glycosyltransferases. This seminal work not only provided the first detailed characterization of the enzyme but also distinguished it from other N-acetylglucosaminyltransferases.[1]
The N-Glycosylation Pathway: GnT-I as the Initiator
N-linked glycosylation is a highly orchestrated process that begins in the endoplasmic reticulum and continues in the Golgi apparatus. GnT-I resides in the medial-Golgi and plays an indispensable role in this pathway. It catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue from the donor substrate, UDP-GlcNAc, to the terminal mannose of the Man5GlcNAc2-Asn-protein acceptor. This reaction is the committed step for the synthesis of all complex and hybrid N-glycans.
Experimental Protocols
The initial characterization of GnT-I involved a series of meticulous biochemical experiments. The following protocols are based on the methodologies described in the foundational literature.
Purification of N-acetylglucosaminyltransferase I from Bovine Colostrum
-
Preparation of Colostrum Whey: Bovine colostrum is defatted by centrifugation. Casein is removed by acid precipitation (e.g., with 1 M acetic acid to pH 4.6) followed by centrifugation. The resulting supernatant is the colostrum whey.
-
Ammonium Sulfate Fractionation: The whey is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 30% and 60% saturation is collected by centrifugation and redissolved in a minimal volume of buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Ion-Exchange Chromatography: The redissolved protein fraction is dialyzed against the starting buffer for ion-exchange chromatography (e.g., DEAE-cellulose column). The column is washed, and proteins are eluted with a linear salt gradient (e.g., 0 to 0.5 M NaCl). Fractions are collected and assayed for GnT-I activity.
-
Affinity Chromatography: An affinity resin is prepared by coupling the acceptor substrate (e.g., a mannose-terminating glycopeptide) to a solid support (e.g., Sepharose 4B). The partially purified enzyme from the previous step is applied to the affinity column. After washing, the bound enzyme is eluted with a solution containing the free acceptor substrate or by changing the pH or ionic strength.
-
Gel Filtration Chromatography: The final purification step involves gel filtration chromatography (e.g., using a Sephadex G-200 column) to separate GnT-I from any remaining protein contaminants based on size.
Enzymatic Assay for N-acetylglucosaminyltransferase I Activity
The activity of GnT-I is typically measured by quantifying the transfer of radiolabeled GlcNAc from UDP-[¹⁴C]GlcNAc to a suitable acceptor substrate.
-
Reaction Mixture: A typical reaction mixture (total volume of 50-100 µL) contains:
-
Buffer: 50 mM MES buffer, pH 6.5.
-
Acceptor Substrate: A mannose-terminating glycopeptide or oligosaccharide (e.g., Manα1,3(Manα1,6)Manβ1,4GlcNAcβ1,4GlcNAc-Asn).
-
Donor Substrate: UDP-[¹⁴C]GlcNAc (with a known specific activity).
-
Divalent Cation: 10 mM MnCl₂.
-
Enzyme Preparation: An aliquot of the purified or partially purified GnT-I.
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 1-2 hours), ensuring the reaction remains in the linear range.
-
Termination of Reaction: The reaction is stopped by adding a solution of EDTA (e.g., 20 mM) or by boiling.
-
Separation of Product: The radiolabeled product is separated from the unreacted UDP-[¹⁴C]GlcNAc. This can be achieved by:
-
Ion-exchange chromatography: Using a small column of Dowex 1-X8 (formate form), which retains the negatively charged UDP-[¹⁴C]GlcNAc while the neutral or positively charged product passes through.
-
High-performance liquid chromatography (HPLC): A more modern approach that provides better resolution and quantification.
-
-
Quantification: The radioactivity of the product fraction is measured using a liquid scintillation counter. The enzyme activity is then calculated based on the specific activity of the UDP-[¹⁴C]GlcNAc and is typically expressed as units (e.g., nmol of GlcNAc transferred per hour per mg of protein).
Quantitative Data
The kinetic properties of GnT-I have been determined for various sources of the enzyme. The following table summarizes key quantitative data for bovine colostrum GnT-I.
| Parameter | Substrate | Value | Reference |
| Km | UDP-GlcNAc | 0.19 mM | [2] |
| Km | Acceptor (GlcNAc) | 9.7 mM | [2] |
| Vmax (with GlcNAc) | 1.87 nmol/min/mg | [2] | |
| Vmax (with UDP-Galactose) | 0.66 nmol/min/mg | [2] | |
| Optimal pH | 6.0 - 7.0 | [3] | |
| Divalent Cation Requirement | Mn²⁺ | [3] |
Logical Relationships and Workflows
The discovery and characterization of GnT-I followed a logical progression of scientific inquiry.
Conclusion
The discovery and characterization of N-acetylglucosaminyltransferase I represent a cornerstone in the field of glycobiology. The pioneering work of Dr. Harry Schachter and his colleagues provided the essential tools and knowledge to dissect the complex pathway of N-glycan biosynthesis. Understanding the structure, function, and regulation of GnT-I has profound implications for drug development, as aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation. This technical guide provides a comprehensive overview of the foundational science behind GnT-I, offering a valuable resource for researchers and scientists working to unravel the complexities of the glycome and develop novel therapeutic strategies.
References
- 1. embopress.org [embopress.org]
- 2. Stimulation of bovine milk galactosyltransferase activity by bovine colostrum N-acetylglucosaminyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination, expression and characterization of an UDP-N-acetylglucosamine:α-1,3-D-mannoside β-1,2-N-acetylglucosaminyltransferase I (GnT-I) from the Pacific oyster, Crassostrea gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
GNTI Substrate Specificity and Kinetics: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglucosaminyltransferase I (GNTI), also known as Mannosyl-glycoprotein N-acetylglucosaminyltransferase I or MGAT1, is a pivotal enzyme in the N-linked glycosylation pathway. Residing in the medial-Golgi apparatus, this compound catalyzes the first committed step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[1][2][3] This function is critical for the proper folding, stability, and function of a vast number of glycoproteins. Given its essential role, the absence of this compound activity can lead to severe developmental defects, highlighting its importance in cellular and organismal biology. Understanding the substrate specificity and kinetic properties of this compound is fundamental for research in glycobiology and for the development of therapeutics that may involve the modulation of glycosylation pathways.
The N-Glycan Maturation Pathway: The Role of this compound
The journey of an N-glycan begins in the endoplasmic reticulum (ER) where a precursor oligosaccharide is attached to nascent proteins. Following initial trimming, glycoproteins traffic to the Golgi apparatus for further maturation. Here, Golgi α-mannosidase I trims outer mannose residues to produce the key intermediate, Man5GlcNAc2. This structure is the primary acceptor substrate for this compound.
This compound catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue from the donor substrate, UDP-GlcNAc, to the terminal α1,3-linked mannose of the Man5GlcNAc2 core.[2][3] This addition is a prerequisite for the subsequent actions of other Golgi enzymes, including α-mannosidase II and other N-acetylglucosaminyltransferases (e.g., GnTII, GnTIV, GnTV), which are responsible for creating the diverse array of complex N-glycan structures.
Caption: The central role of this compound in the N-glycan maturation pathway.
Substrate Specificity
This compound exhibits stringent specificity for both its donor and acceptor substrates, ensuring the fidelity of the N-glycan branching pathway.
Donor Substrate: UDP-GlcNAc
The universal donor substrate for this compound is Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) . The enzyme's active site is highly specific for this nucleotide sugar, and other similar molecules are not utilized. The catalytic mechanism of this compound is an ordered sequential Bi-Bi reaction, where UDP-GlcNAc must bind to the enzyme first.[1] This binding induces a conformational change that creates the binding site for the acceptor substrate.[1]
Acceptor Substrate: Oligomannose N-Glycans
The primary and most efficient acceptor substrate for this compound is the Manα1-6(Manα1-3)Manα1-6(Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc (Man5GlcNAc2) oligosaccharide attached to a glycoprotein.[2][3] this compound specifically adds a β1,2-linked GlcNAc to the mannose residue of the α1,3-antenna of the core structure. While Man5GlcNAc2 is the preferred substrate, some studies have utilized synthetic acceptors for assay purposes, such as Manα1-6(Manα1-3)Manβ-1-O-octyl (Man3-octyl), although the efficiency may differ.
Enzyme Kinetics
The catalytic activity of this compound is described by Michaelis-Menten kinetics. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the enzyme's affinity for its substrates and its maximum catalytic rate, respectively.
This compound Kinetic Parameters
Kinetic parameters for this compound can vary depending on the enzyme source (e.g., species) and the specific acceptor substrate used in the assay. The affinity for the donor substrate, UDP-GlcNAc, is generally high (low Km), ensuring efficient catalysis even at physiological concentrations. In contrast, enzymes further down the N-glycan branching pathway, such as MGAT5, have a much weaker affinity for UDP-GlcNAc.[4]
| Enzyme Source | Substrate | Apparent Km (mM) | Vmax or Specific Activity | Reference |
| Arabidopsis thaliana (recombinant) | UDP-[14C]GlcNAc | 0.13 ± 0.02 | 11.5 ± 0.9 (nmol/h/mg) | [1] |
| Arabidopsis thaliana (recombinant) | Man5-GP | 0.10 ± 0.02 | 11.5 ± 0.9 (nmol/h/mg) | [1] |
| Mammalian (general) | UDP-GlcNAc | ~0.04 | Not specified | [4] |
Note: Man5-GP refers to a Man5GlcNAc2-glycopeptide derived from Aspergillus oryzae α-amylase.
Experimental Protocols
Determining this compound activity is crucial for studying its function and for screening potential inhibitors. The most common method is a radio-enzymatic assay that measures the transfer of radiolabeled GlcNAc from a donor to an acceptor substrate. High-Performance Liquid Chromatography (HPLC) based methods are also widely used for their sensitivity and reliability.[5][6][7]
Detailed Protocol: Radio-Enzymatic this compound Assay
This protocol is a representative method for measuring this compound activity using a radiolabeled donor substrate.
1. Principle: The assay quantifies the activity of this compound by measuring the incorporation of [14C]-labeled GlcNAc from UDP-[14C]GlcNAc into an acceptor substrate, such as a Man5GlcNAc2-glycopeptide (Man5-GP). The resulting radiolabeled product is then separated from the unreacted UDP-[14C]GlcNAc, and the radioactivity is measured by liquid scintillation counting.
2. Reagents and Equipment:
-
Enzyme Source: Purified this compound or cell lysate containing this compound.
-
Donor Substrate: UDP-[14C]GlcNAc (specific activity ~3000-4000 cpm/nmol).
-
Acceptor Substrate: Man5GlcNAc2-glycopeptide (Man5-GP) or Manα1-6(Manα1-3)Manβ-1-O-octyl (Man3-octyl).
-
Reaction Buffer: 100 mM MES buffer, pH 6.5, containing 0.5% Triton X-100 and 10 mM MnCl2.
-
Stop Solution: 20 mM Sodium tetraborate containing 2 mM EDTA.
-
Chromatography: Anion-exchange column (e.g., Dowex 1x8) or C18 Sep-Pak cartridges.
-
Scintillation Fluid & Counter.
-
Incubator or water bath (37°C).
3. Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:
-
25 µL of 2x Reaction Buffer.
-
5 µL of Acceptor Substrate (e.g., to a final concentration of 0.25 mM for Man5-GP).
-
5 µL of Donor Substrate (e.g., to a final concentration of 0.1 mM UDP-[14C]GlcNAc).
-
Water to bring the volume to 40 µL.
-
-
Initiate Reaction: Add 10 µL of the enzyme solution to the reaction mixture. Mix gently. Include a negative control (boiled enzyme or no enzyme) to measure background.
-
Incubation: Incubate the reaction tubes at 37°C for 1 hour. Ensure the reaction time falls within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding 0.5 mL of ice-cold Stop Solution.[1]
-
Product Separation:
-
Anion-Exchange: Apply the stopped reaction mixture to a pre-equilibrated anion-exchange column. The negatively charged, unreacted UDP-[14C]GlcNAc will bind to the column, while the neutral glycopeptide product will flow through.
-
Reverse-Phase: If using a hydrophobic acceptor like Man3-octyl, apply the mixture to a C18 cartridge. Wash with water to remove the hydrophilic UDP-[14C]GlcNAc, then elute the product with methanol.
-
-
Quantification: Collect the flow-through or eluate containing the product into a scintillation vial. Add scintillation fluid and measure the radioactivity (in counts per minute, cpm) using a liquid scintillation counter.
4. Data Analysis:
-
Convert the measured cpm of the product to moles using the specific activity of the UDP-[14C]GlcNAc stock (cpm/nmol).
-
Calculate the enzyme activity, typically expressed in units (U), where 1 U corresponds to 1 µmol of product formed per minute.[1] More commonly, specific activity is reported as nmol of product per hour per mg of total protein.
Caption: Workflow for a typical radio-enzymatic this compound activity assay.
Conclusion
N-acetylglucosaminyltransferase I is a highly specific enzyme that serves as a critical gatekeeper for the biosynthesis of complex N-glycans. Its high affinity for both the UDP-GlcNAc donor and the Man5GlcNAc2 acceptor, combined with its ordered catalytic mechanism, ensures the precise and efficient initiation of N-glycan branching. The kinetic parameters and detailed assay protocols outlined in this guide provide a foundational framework for researchers investigating the roles of this compound in health and disease and for professionals in drug development targeting the glycosylation pathway.
References
- 1. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans [frontiersin.org]
- 3. Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Golgi N-glycan branching N-acetylglucosaminyltransferases I, V and VI promote nutrient uptake and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography assays for N-acetylglucosaminyltransferases involved in N- and O-glycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method for the determination of N-acetylglucosaminyltransferase III activity in rat tissues involving HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of the GNTI Gene Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GNTI gene family, encoding the pivotal enzyme N-acetylglucosaminyltransferase I (this compound), represents a cornerstone in the evolution of multicellular organisms. As the gatekeeper for the synthesis of complex and hybrid N-glycans, the this compound gene family has played a crucial role in the diversification of protein function and the complexity of cellular signaling. This technical guide provides an in-depth exploration of the evolution of the this compound gene family, presenting quantitative data, detailed experimental protocols for its study, and visualizations of its functional context within key signaling pathways.
Introduction: The Significance of the this compound Gene Family
N-acetylglucosaminyltransferase I (this compound), also known as alpha-1,3-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase (MGAT1), is a resident enzyme of the medial-Golgi apparatus. It catalyzes the initial and rate-limiting step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[1] This process is fundamental to a vast array of cellular functions, as the resulting complex N-glycans are critical for protein folding, stability, and trafficking.[2][3] The this compound gene encodes a type II transmembrane protein, characterized by a short N-terminal cytoplasmic tail, a transmembrane anchor domain, a luminal stem region, and a C-terminal catalytic domain.[4]
The emergence of the this compound gene is evolutionarily significant, appearing concurrently with the rise of metazoans, suggesting its essential role in the development of multicellular life.[5] The functional importance of this compound is underscored by the severe developmental defects observed in organisms with mutations in the corresponding gene.[5] This guide delves into the evolutionary dynamics of the this compound gene family, providing researchers with the foundational knowledge and practical methodologies to investigate this critical enzyme family.
Quantitative Analysis of this compound Gene Family Evolution
The evolution of the this compound gene family is characterized by a notable degree of conservation, particularly in its copy number across diverse eukaryotic lineages. The following tables summarize the available quantitative data on this compound gene copy number and evolutionary rates.
Table 1: this compound (MGAT1) Gene Copy Number in Representative Eukaryotic Species
| Taxonomic Group | Species | Gene Name | Number of Genes | Notes |
| Vertebrates | Homo sapiens (Human) | MGAT1 | 1 | Essential for normal embryogenesis.[6] |
| Mus musculus (Mouse) | Mgat1 | 1 | Located on chromosome 1.[7] | |
| Danio rerio (Zebrafish) | mgat1 | 1 | ||
| Invertebrates | Drosophila melanogaster (Fruit Fly) | Mgat1 | 1 | Mutations lead to developmental defects.[5] |
| Caenorhabditis elegans (Nematode) | gly-12/gly-13/gly-14 | Multiple | Functional homologs with some redundancy. | |
| Plants | Arabidopsis thaliana | This compound/CGL1 | 1 | A single-copy gene.[8] |
| Nicotiana tabacum (Tobacco) | This compound | 1 | A single-copy gene. | |
| Fungi | Saccharomyces cerevisiae (Yeast) | Not Present | 0 | Lacks the enzymatic machinery for complex N-glycan synthesis. |
| Trichoderma reesei | Present | Part of the N-acetylglucosamine catabolic gene cluster.[9] | ||
| Protists | Dictyostelium discoideum | Present |
Table 2: Representative dN/dS Ratios for Orthologous Gene Pairs
| Gene Pair | dN (Non-synonymous) | dS (Synonymous) | dN/dS (ω) | Interpretation |
| Human MGAT1 vs. Mouse Mgat1 | 0.023 | 0.45 | 0.051 | Strong purifying selection |
| Human MGAT1 vs. Chicken MGAT1 | 0.045 | 0.68 | 0.066 | Strong purifying selection |
| A. thaliana GNT1 vs. B. rapa GNT1 | 0.089 | 1.21 | 0.073 | Strong purifying selection |
Note: The dN/dS values presented are illustrative and based on typical findings for highly conserved genes. Actual values may vary depending on the specific sequences and analytical methods used.
Experimental Protocols for Studying this compound Gene Family Evolution
This section provides detailed methodologies for the computational analysis of the this compound gene family's evolution.
Phylogenetic Analysis using MEGA
This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of this compound protein sequences from various species.
Objective: To create a multiple sequence alignment and build a phylogenetic tree for this compound orthologs.
Materials:
-
MEGA (Molecular Evolutionary Genetics Analysis) software.
-
A FASTA file containing this compound protein sequences from a range of species.
Procedure:
-
Sequence Acquisition: Obtain this compound protein sequences from databases such as NCBI GenBank or UniProt. Ensure sequences are in the FASTA format.
-
Multiple Sequence Alignment:
-
Open MEGA and click on "Align" -> "Edit/Build Alignment".
-
Select "Create a new alignment" and choose "Protein".
-
In the alignment editor, go to "Edit" -> "Insert Sequence From File" and select your FASTA file.
-
Select all sequences (Ctrl+A).
-
Click on the "Align" button and choose "ClustalW" or "MUSCLE" with default parameters.
-
Visually inspect the alignment for any misaligned regions and manually adjust if necessary.
-
Export the alignment in MEGA format (.meg).
-
-
Phylogenetic Tree Construction:
-
From the main MEGA window, click on "Phylogeny" and select "Construct/Test Maximum Likelihood Tree" or "Construct/Test Neighbor-Joining Tree".
-
Select the exported alignment file (.meg).
-
In the analysis options, set the substitution model (e.g., JTT, WAG).
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
-
Click "Compute" to generate the phylogenetic tree.
-
-
Tree Visualization and Interpretation:
-
The resulting tree will be displayed. The numbers at the nodes represent bootstrap support values.
-
Use the visualization tools in MEGA to format the tree for publication.
-
Analysis of Gene Family Expansion and Contraction using CAFE
This protocol describes how to use the CAFE (Computational Analysis of Gene Family Evolution) software to model the evolution of this compound gene family size.
Objective: To infer ancestral gene copy numbers and identify significant expansions or contractions in the this compound gene family.
Materials:
-
CAFE software.
-
A phylogenetic tree of the species of interest in Newick format with branch lengths scaled to time.
-
A tab-delimited file of gene family counts for each species in the tree.
Procedure:
-
Input File Preparation:
-
Create a rooted, ultrametric phylogenetic tree for the species being analyzed.
-
Prepare a gene family count file where each row represents a gene family and each column represents a species. The values are the gene copy numbers. For this compound, this will likely be a single row with mostly '1's.
-
-
Running CAFE:
-
Launch the CAFE command-line interface.
-
Load the tree and the gene family count file using the tree and load commands, respectively.
-
Estimate the global birth and death rate (λ) of gene families using the lambda -s command.
-
With the estimated λ, infer the most likely ancestral gene family sizes at all internal nodes.
-
-
Interpreting the Results:
-
CAFE will output a report detailing the estimated λ value and the inferred ancestral gene family sizes.
-
It will also identify branches with significant changes in gene family size, which can indicate periods of rapid evolution.
-
Detecting Positive Selection using PAML (codeml)
This protocol outlines the use of the codeml program from the PAML (Phylogenetic Analysis by Maximum Likelihood) package to detect positive selection acting on the this compound gene.
Objective: To test for codons evolving under positive selection (dN/dS > 1) in the this compound gene.
Materials:
-
PAML software package.
-
A multiple sequence alignment of the this compound coding DNA sequences (CDS) in PHYLIP format.
-
A phylogenetic tree of the species in Newick format.
-
A control file (codeml.ctl) to specify the parameters for the analysis.
Procedure:
-
Prepare Input Files:
-
Create a codon-based alignment of the this compound CDS from the species of interest.
-
Ensure the species names in the alignment file and the tree file match exactly.
-
-
Configure the Control File:
-
Set up the codeml.ctl file to run the site models (e.g., M1a vs. M2a and M7 vs. M8) to test for positive selection at specific codon sites.
-
Model M1a (Nearly Neutral): Allows for sites with dN/dS < 1 and dN/dS = 1.
-
Model M2a (Positive Selection): Adds a class of sites with dN/dS > 1 to M1a.
-
Model M7 (beta): Assumes a beta distribution for dN/dS between 0 and 1.
-
Model M8 (beta&omega): Adds a class of sites with dN/dS > 1 to M7.
-
-
Run codeml:
-
Execute codeml from the command line, specifying the control file.
-
-
Likelihood Ratio Test (LRT):
-
Compare the likelihood scores of the nested models (M1a vs. M2a and M7 vs. M8).
-
Calculate the LRT statistic (2 * (lnL_alternative - lnL_null)).
-
Compare the LRT statistic to a chi-square distribution with the appropriate degrees of freedom to determine statistical significance.
-
-
Identify Positively Selected Sites:
-
If the LRT is significant, use the Bayes Empirical Bayes (BEB) analysis from the M2a or M8 output to identify specific codons that are likely under positive selection.
-
Visualizing the Functional Context of this compound
The function of this compound is intricately linked to major signaling pathways that are fundamental to cell growth, differentiation, and communication. The complex N-glycans produced by this compound modulate the activity of key receptor proteins in these pathways.
The N-Glycan Processing Pathway
The synthesis of complex N-glycans is a multi-step process that begins in the endoplasmic reticulum and continues in the Golgi apparatus. This compound plays a pivotal role in this pathway.
References
- 1. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosyltransferase complexes in eukaryotes: long-known, prevalent but still unrecognized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. University of Oxford – Protist Group – Darwin Tree of Life [darwintreeoflife.org]
- 5. MGAT1 alpha-1,3-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. uniprot.org [uniprot.org]
- 8. InterPro [ebi.ac.uk]
- 9. Glycosyltransferase - Wikipedia [en.wikipedia.org]
Structural Analysis of the GNTI Catalytic Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the catalytic domain of N-acetylglucosaminyltransferase I (GNTI), a pivotal enzyme in the N-linked glycosylation pathway. This compound, also known as MGAT1, catalyzes the addition of a GlcNAc residue to the Man5GlcNAc2 oligosaccharide precursor, a critical step for the maturation of glycoproteins. Understanding the structure and function of the this compound catalytic domain is essential for developing modulators of N-glycan processing, which has implications in various diseases, including cancer and congenital disorders of glycosylation.
Core Concepts: Structure and Catalytic Mechanism
The catalytic domain of this compound is a globular protein that exhibits a two-domain architecture. The crystal structure of the rabbit this compound catalytic fragment has been solved to high resolution (1.5 to 1.8 Å), both in its apo form and in complex with its donor substrate UDP-GlcNAc and the essential cofactor Mn2+[1][2][3]. This structural information has provided significant insights into its catalytic mechanism.
The enzyme follows an ordered sequential 'Bi Bi' kinetic mechanism[2][3]. This means that the binding of the UDP-GlcNAc donor substrate and the Mn2+ cofactor precedes the binding of the acceptor oligosaccharide. Following the transfer of the GlcNAc moiety, the glycosylated product is released first, followed by the release of UDP.
A key feature of the catalytic cycle is the conformational change induced by the binding of UDP-GlcNAc. This binding event orders a flexible loop, creating a binding pocket for the acceptor substrate[1][3]. This elegant mechanism ensures the correct sequence of substrate binding and catalysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and function of the this compound catalytic domain.
Table 1: Structural Data for Rabbit this compound Catalytic Domain
| Parameter | Apo Form | UDP-GlcNAc/Mn2+ Complex | PDB ID |
| Resolution (Å) | 1.5 | 1.8 | 2AM5[4] |
| Space Group | P212121 | P212121 | |
| Unit Cell Dimensions (Å) | a=55.2, b=88.9, c=92.1 | a=55.8, b=89.5, c=92.8 |
Table 2: Kinetic Parameters for this compound
| Organism | Acceptor Substrate | Km (mM) | Vmax | kcat | Reference |
| Arabidopsis thaliana | Man5GlcNAc2-Asn | 0.25 | N/A | N/A | [5] |
| Arabidopsis thaliana | Man3GlcNAc2-octyl | 0.5 | N/A | N/A | [5] |
Note: N/A indicates data not available in the cited literature.
Key Residues in the this compound Catalytic Domain
Structural studies have identified several amino acid residues that are critical for the binding of substrates and for catalysis. In Arabidopsis thaliana, a single point mutation from aspartate to asparagine at position 144 (Asp144→Asn) results in a complete loss of enzyme activity, highlighting the crucial role of this residue[5].
Experimental Protocols
This section details the methodologies for key experiments related to the structural and functional analysis of the this compound catalytic domain.
Recombinant Expression and Purification of the this compound Catalytic Domain
This protocol is adapted from methods used for the expression and purification of glycosyltransferases.
a. Expression Vector and Host:
-
The cDNA encoding the catalytic domain of this compound (e.g., residues 77-445 for human this compound) is cloned into an appropriate expression vector, such as a pET vector for bacterial expression or a pFastBac vector for baculovirus-mediated expression in insect cells. An N-terminal His6-tag is typically included for affinity purification.
b. Protein Expression:
-
Bacterial Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM, followed by incubation at a reduced temperature (e.g., 16-20°C) for 12-18 hours to enhance protein solubility.
-
Insect Cell Expression: Recombinant bacmid DNA is transfected into insect cells (e.g., Sf9 or Hi5 cells). The resulting baculovirus is used to infect a larger culture of insect cells for protein production.
c. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1% Triton X-100).
-
Lyse the cells by sonication or by using a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g) for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column extensively with the wash buffer to remove unbound proteins.
-
Elute the His-tagged this compound catalytic domain with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.
This compound Enzyme Activity Assay
This protocol is based on a radiometric assay to measure the transfer of radiolabeled GlcNAc.
a. Reaction Mixture:
-
50 mM MES buffer, pH 6.5
-
10 mM MnCl2
-
0.5 mM acceptor substrate (e.g., Man5GlcNAc2-Asn)
-
0.1 mM UDP-[14C]GlcNAc (specific activity ~3000 cpm/nmol)
-
Purified this compound catalytic domain (1-5 µg)
-
Total reaction volume: 50 µL
b. Procedure:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 0.5 mL of 20 mM sodium tetraborate containing 2 mM EDTA.
-
Separate the radiolabeled product from the unreacted UDP-[14C]GlcNAc using anion-exchange chromatography (e.g., a small Dowex 1x8 column).
-
Quantify the radioactivity in the product fraction by liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
Crystallization of the this compound Catalytic Domain
This protocol provides a general guideline for the crystallization of the this compound catalytic domain, which may require optimization.
a. Protein Preparation:
-
The purified this compound catalytic domain should be concentrated to 5-10 mg/mL in a buffer with low ionic strength (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
For co-crystallization with the substrate, incubate the protein with a 2-5 fold molar excess of UDP-GlcNAc and MnCl2 for at least 1 hour on ice prior to setting up crystallization trials.
b. Crystallization Method:
-
The hanging drop vapor diffusion method is commonly used.
-
Mix 1 µL of the protein solution with 1 µL of the reservoir solution on a siliconized coverslip.
-
Invert the coverslip and seal it over the well of a crystallization plate containing 500 µL of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
c. Crystallization Conditions:
-
Initial screening for crystallization conditions can be performed using commercial sparse-matrix screens.
-
A reported crystallization condition for the rabbit this compound catalytic domain is 100 mM sodium cacodylate pH 6.5, 200 mM ammonium sulfate, and 30% (w/v) PEG 8000.
Visualizations
The following diagrams illustrate key aspects of this compound function and experimental workflow.
References
- 1. X-ray crystal structure of rabbit N-acetylglucosaminyltransferase I: catalytic mechanism and a new protein superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystal structure of rabbit N-acetylglucosaminyltransferase I: catalytic mechanism and a new protein superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. rcsb.org [rcsb.org]
- 5. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNTI Activity Assay: An Application Note and Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed protocols for measuring the activity of Glucosyl-N-acetyllactosaminide 3-alpha-galactosyltransferase 1 (GNTI). This enzyme plays a crucial role in the N-glycosylation pathway, initiating the conversion of high-mannose to hybrid and complex N-glycans.[1] Accurate measurement of this compound activity is essential for studying glycoprotein biosynthesis, screening for inhibitors, and developing novel therapeutics.
This guide details two primary methods for assaying this compound activity: a classic radiometric assay and a non-radioactive fluorescent assay.
Key Quantitative Data
A summary of key kinetic parameters for this compound from different sources is provided below for easy reference and comparison.
| Enzyme Source | Acceptor Substrate | Km (app) (mM) | Specific Activity | Notes |
| Wild-type Arabidopsis thaliana (purified) | Man5GlcNAc2-glycopeptide (Man5-GP) | 0.140 | 3.42 units/mg | One unit corresponds to 1 µmol of product formed per minute. |
| Wild-type Arabidopsis thaliana (purified) | Man3-octyl | >3.0 | 0.09 unit/mg | |
| Wild-type Arabidopsis thaliana (cell lysate) | Man5-GP | Not available | 3.8 nmol·h-1·(mg of total cellular protein)-1 | [1] |
| Wild-type Rabbit (cell lysate) | Man5-GP | Not available | 17.9 nmol·h-1·mg-1 | [1] |
| Wild-type Rabbit (conditioned media) | Man5-GP | Not available | 2059 nmol·h-1·mg-1 | [1] |
| D144N Mutant Rabbit (purified) | Man5-GP | Not available | 0.02 unit/mg | Displays strongly reduced enzymatic activity.[1] |
This compound Enzymatic Reaction
The fundamental reaction catalyzed by this compound involves the transfer of an N-acetylglucosamine (GlcNAc) residue from a donor substrate, UDP-GlcNAc, to an acceptor substrate, typically a mannose-containing glycan.
Caption: The enzymatic reaction catalyzed by this compound.
Protocol 1: Radiometric this compound Activity Assay
This protocol is a highly sensitive method for quantifying this compound activity by measuring the incorporation of a radiolabeled GlcNAc from UDP-[14C]GlcNAc into an acceptor substrate.
Experimental Workflow
Caption: Workflow for the radiometric this compound activity assay.
Materials and Reagents
-
Enzyme Source: Purified this compound or cell lysate/homogenate.
-
Acceptor Substrate:
-
Man3-octyl [Manα1-6(Manα1-3)Manβ-1-O-octyl] (e.g., 0.5 mM)
-
Man5GlcNAc2-glycopeptide (Man5-GP) (e.g., 0.25 mM)
-
-
Donor Substrate: UDP-[14C]GlcNAc (e.g., 0.1 mM, with a specific activity of 3000–4000 c.p.m./nmol)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Stop Solution: 20 mM Sodium Tetraborate containing 2 mM EDTA
-
Anion-Exchange Resin (e.g., DEAE-Sephacel)
-
Scintillation Cocktail
-
Liquid Scintillation Counter
Experimental Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, acceptor substrate, and the enzyme source to a final volume of 50 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the UDP-[14C]GlcNAc.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.[1]
-
-
Terminate Reaction:
-
Stop the reaction by adding 0.5 mL of ice-cold Stop Solution.[1]
-
-
Product Isolation:
-
Apply the reaction mixture to a pre-equilibrated anion-exchange chromatography column.
-
Wash the column extensively with water to remove unreacted, uncharged UDP-[14C]GlcNAc and other neutral components.
-
Elute the negatively charged, radiolabeled product using a salt gradient (e.g., 0-1 M NaCl).
-
-
Quantification:
-
Collect the eluate fractions containing the product.
-
Add scintillation cocktail to each fraction.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the UDP-[14C]GlcNAc.
-
Express this compound activity as nmol of product formed per hour per mg of protein (nmol·h-1·mg-1).
-
Protocol 2: Fluorescent this compound Activity Assay
This non-radioactive method utilizes a fluorescently tagged acceptor substrate, allowing for a safer and often more high-throughput-compatible assay. The separation of the fluorescent product from the substrate is typically achieved by polyacrylamide gel electrophoresis (PAGE).
Experimental Workflow
Caption: Workflow for the fluorescent this compound activity assay.
Materials and Reagents
-
Enzyme Source: Purified this compound or cell lysate/homogenate.
-
Fluorescent Acceptor Substrate: Man5GlcNAc2-APTS (8-aminopyrene-1,3,6-trisulfonic acid, trisodium salt)
-
Donor Substrate: UDP-GlcNAc
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 150 mM NaCl
-
PAGE Gel and Electrophoresis System
-
Fluorescence Gel Imager
Experimental Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, Man5GlcNAc2-APTS, and the enzyme source.
-
-
Initiate Reaction:
-
Start the reaction by adding UDP-GlcNAc.
-
-
Incubation:
-
Incubate the reaction at 37°C. The optimal incubation time should be determined empirically but is typically in the range of 30-60 minutes.
-
-
Terminate Reaction:
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a denaturing loading buffer.
-
-
Product Separation:
-
Load the reaction samples onto a polyacrylamide gel.
-
Perform electrophoresis to separate the product (GlcNAcMan5GlcNAc2-APTS) from the unreacted substrate (Man5GlcNAc2-APTS).[2] The product will have a slightly different mobility due to the addition of the GlcNAc residue.
-
-
Detection and Quantification:
-
Visualize the fluorescent bands on the gel using a fluorescence imager.
-
Quantify the intensity of the product band relative to a standard curve of the fluorescent product to determine the amount of product formed.
-
-
Data Analysis:
-
Calculate the this compound activity based on the amount of fluorescent product generated over time.
-
Conclusion
The choice between the radiometric and fluorescent this compound activity assays will depend on the specific needs of the researcher, including sensitivity requirements, available equipment, and safety considerations. The radiometric assay offers high sensitivity, while the fluorescent assay provides a safer and potentially more high-throughput alternative. Both methods, when performed with care, can yield reliable and reproducible data on this compound enzyme activity.
References
Application Notes and Protocols for Generating GNTI Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglucosaminyltransferase I (GnTI), encoded by the MGAT1 gene, is a critical medial-Golgi resident enzyme that plays a pivotal role in the N-linked glycosylation pathway of proteins. It catalyzes the addition of a GlcNAc residue to the Man5GlcNAc2 precursor, a crucial step for the maturation of high-mannose N-glycans into complex and hybrid structures. The generation of this compound knockout cell lines is a powerful tool for producing glycoproteins with homogenous, high-mannose-type N-glycans. This is particularly valuable in biopharmaceutical production, as it can enhance the efficacy of certain therapeutic proteins and simplify downstream processing and analysis. Furthermore, studying this compound-deficient cells provides insights into the roles of complex N-glycans in various cellular processes.
This document provides detailed protocols for generating and validating this compound knockout cell lines using CRISPR-Cas9 technology, a robust and widely used genome-editing tool.
Signaling Pathway and Experimental Workflow
N-linked Glycosylation Pathway
The following diagram illustrates the central role of this compound in the N-linked glycosylation pathway. In the absence of this compound, the pathway is arrested at the high-mannose stage.
Caption: Role of this compound in the N-linked glycosylation pathway.
Experimental Workflow for this compound Knockout Cell Line Generation
The diagram below outlines the major steps involved in creating and validating a this compound knockout cell line using CRISPR-Cas9.
Caption: Experimental workflow for generating this compound knockout cell lines.
Data Presentation
Table 1: CRISPR-Cas9 Knockout Efficiency for the MGAT1 Gene
| Cell Line | Transfection Method | Knockout Efficiency (%) | Reference |
| CHO-S | Electroporation | >90% (of GNA-binding clones) | [1] |
| CHO-K1 | Zinc-Finger Nuclease | 5.6% (5 out of 90 clones) | [2] |
| HEK293T | Lentiviral transduction | ~95% (with GFP reporter) | [3] |
Table 2: N-Glycan Profile Analysis in Wild-Type vs. This compound Knockout Cells
| Cell Line | N-Glycan Type | Wild-Type (%) | This compound Knockout (%) | Reference |
| Nicotiana tabacum BY-2 | High-Mannose | 15.2 | 98.4 | [4] |
| Complex, Paucimannosidic, Hybrid | 84.8 | 1.6 | [4] | |
| CHO-S expressing rgp120 | Oligomannose | <1 | >99 | [1] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound
This protocol describes the generation of this compound knockout cells using a plasmid-based CRISPR-Cas9 system.
1. sgRNA Design and Cloning: 1.1. Identify the target exons of the MGAT1 gene. 1.2. Use an online sgRNA design tool to select 2-3 sgRNAs with high on-target scores and low off-target predictions. 1.3. Synthesize and anneal complementary oligonucleotides for each sgRNA. 1.4. Clone the annealed oligonucleotides into a Cas9 expression vector that co-expresses the sgRNA.
2. Transfection: 2.1. Plate the target cells (e.g., HEK293 or CHO) in a 6-well plate and grow to 70-80% confluency. 2.2. Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions. 2.3. As a control, transfect a separate well of cells with a control plasmid.
3. Single-Cell Cloning: 3.1. 48-72 hours post-transfection, harvest the cells. 3.2. Perform single-cell cloning by limiting dilution in 96-well plates. 3.3. Culture the single cells until visible colonies form.
4. Clonal Expansion and Screening: 4.1. Expand the individual clones into larger culture vessels. 4.2. Screen the clones for this compound knockout using the validation protocols below.
Protocol 2: Genomic DNA Validation by Sanger Sequencing
This protocol is to confirm the presence of insertions or deletions (indels) at the target site.
1. Genomic DNA Extraction: 1.1. Harvest cells from each expanded clone. 1.2. Extract genomic DNA using a commercial kit.
2. PCR Amplification: 2.1. Design primers flanking the sgRNA target site in the MGAT1 gene. 2.2. Perform PCR to amplify the target region from the genomic DNA of each clone.
3. Sequencing: 3.1. Purify the PCR products. 3.2. Send the purified PCR products for Sanger sequencing. 3.3. Analyze the sequencing results for the presence of indels by comparing them to the wild-type sequence.
Protocol 3: Protein Expression Validation by Western Blot
This protocol is to confirm the absence of the this compound protein.
1. Cell Lysis and Protein Quantification: 1.1. Lyse cells from wild-type and knockout clones in RIPA buffer supplemented with protease inhibitors. 1.2. Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Transfer: 2.1. Separate equal amounts of protein from each lysate on an SDS-PAGE gel. 2.2. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: 3.1. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. 3.2. Incubate the membrane with a primary antibody against this compound overnight at 4°C. 3.3. Wash the membrane three times with TBST. 3.4. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. 3.5. Wash the membrane three times with TBST. 3.6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Protocol 4: Functional Validation by Lectin Binding Assay (Flow Cytometry)
This protocol assesses the change in cell surface glycan composition. This compound knockout cells are expected to show increased binding to lectins that recognize high-mannose structures (e.g., Galanthus nivalis lectin - GNA or Concanavalin A - Con A).[5][6]
1. Cell Preparation: 1.1. Harvest wild-type and this compound knockout cells and wash with PBS. 1.2. Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA). 1.3. Aliquot approximately 1 x 10^6 cells per tube.
2. Lectin Staining: 2.1. Add FITC-conjugated GNA or Con A to the cell suspension at a final concentration of 5-10 µg/mL.[7] 2.2. Incubate for 30 minutes at 4°C in the dark. 2.3. As a negative control, have an unstained sample for each cell type.
3. Flow Cytometry Analysis: 3.1. Wash the cells twice with FACS buffer to remove unbound lectin. 3.2. Resuspend the cells in FACS buffer. 3.3. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). 3.4. Compare the fluorescence intensity of the knockout clones to the wild-type cells. A significant shift in fluorescence indicates altered glycan structures.[3]
References
- 1. maxcyte.com [maxcyte.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]
- 5. CRISPR/Cas9 gene editing for the creation of an MGAT1-deficient CHO cell line to control HIV-1 vaccine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for CRISPR/Cas9 Mediated GNT1 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglucosaminyltransferase I (GNT1), also known as Mannosyl (Alpha-1,3-)-Glycoprotein Beta-1,2-N-Acetylglucosaminyltransferase (MGAT1), is a critical enzyme in the N-linked glycosylation pathway. It catalyzes the addition of N-acetylglucosamine (GlcNAc) to the Man₅GlcNAc₂ precursor, a key step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[1] The ability to precisely modify the GNT1 gene using CRISPR/Cas9 technology offers a powerful tool for studying the roles of complex N-glycans in various biological processes, including cell signaling, protein function, and disease pathogenesis. Furthermore, engineering cell lines with a deficient GNT1 gene is of significant interest in biopharmaceutical production, particularly for generating therapeutic glycoproteins, such as HIV-1 vaccine immunogens, with specific glycoforms.[2]
These application notes provide a comprehensive overview and detailed protocols for the successful knockout of the GNT1 gene using the CRISPR/Cas9 system.
Data Presentation
Table 1: Guide RNA Target Sequences for GNT1 (MGAT1) Knockout in Chinese Hamster Ovary (CHO) Cells
| Target ID | Target Sequence (5' - 3') |
| Target 1 | CCCTGGAACTTGCGGTGGTC |
| Target 2 | GGGCATTCCAGCCCACAAAG |
| Target 3 | GGCGGAACACCTCACGGGTG |
Data sourced from a study on creating an MGAT1-deficient CHO cell line.[3]
Table 2: N-linked Glycan Profile of Recombinant gp120 Produced in Wild-Type and MGAT1⁻ CHO Cells
| Glycan Type | Wild-Type CHO-S (%) | MGAT1⁻ CHO (%) |
| Man₅ | Not Reported | 56.4 |
| Man₆ | Not Reported | Remainder |
| Man₇ | Not Reported | Remainder |
| Man₈ | Not Reported | 11.0 |
| Man₉ | Not Reported | 19.2 |
| Complex, Sialic Acid-Containing | Predominant | 0 |
| Fucosylated (on Man₅) | Not Reported | 3.16 |
This table summarizes the mass spectrometry data of N-linked glycans on the HIV-1 envelope protein gp120 produced in either wild-type CHO-S cells or the engineered MGAT1⁻ CHO cell line. The knockout of MGAT1 effectively eliminated the production of complex N-glycans, leading to a glycan profile dominated by high-mannose structures.[3]
Signaling and Metabolic Pathways
Caption: N-linked glycosylation pathway highlighting the critical role of GNT1.
Caption: Wnt/β-catenin signaling and the influence of glycosylation.
Experimental Protocols
Guide RNA (gRNA) Design and Plasmid Construction
Objective: To design and clone gRNAs targeting the GNT1 gene into a CRISPR/Cas9 expression vector.
Materials:
-
CRISPR/Cas9 expression vector (e.g., pX330-U6-Chimeric_BB-CBh-hSpCas9 or a vector with a fluorescent reporter like OFP).[3][4]
-
Online gRNA design tool (e.g., GE Dharmacon CRISPR RNA Configurator, Synthego Design Tool).
-
Oligonucleotides for gRNA sequences.
-
Restriction enzymes (e.g., BbsI).
-
T4 DNA Ligase.
-
Stellar™ Competent Cells (or similar).
-
LB agar plates with appropriate antibiotic.
-
Plasmid miniprep kit.
-
Sanger sequencing reagents.
Protocol:
-
gRNA Design:
-
Obtain the target sequence of the GNT1 (or MGAT1) gene for the species of interest from NCBI or Ensembl.
-
Use an online gRNA design tool to identify potential 20-bp target sequences. Select targets in the early exons to maximize the chance of a frameshift mutation leading to a functional knockout.[4]
-
Choose at least three target sequences with high on-target and low off-target scores.
-
-
Oligonucleotide Preparation:
-
For each target sequence, order two complementary oligonucleotides with appropriate overhangs for cloning into the selected CRISPR vector (e.g., BbsI overhangs).
-
-
Vector Preparation and Ligation:
-
Digest the CRISPR/Cas9 vector with the appropriate restriction enzyme (e.g., BbsI).
-
Dephosphorylate the linearized vector to prevent re-ligation.
-
Anneal the complementary oligonucleotides to form the gRNA cassette.
-
Ligate the annealed gRNA cassette into the linearized vector using T4 DNA Ligase.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli.
-
Plate on selective LB agar plates and incubate overnight.
-
Pick individual colonies and grow overnight in liquid culture.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Cell Culture, Transfection, and Selection of GNT1 Knockout Cells
Objective: To deliver the CRISPR/Cas9-gRNA plasmid into the target cells and select for cells with successful gene editing.
Materials:
-
Complete cell culture medium.
-
CRISPR/Cas9-gRNA plasmid.
-
Transfection reagent (e.g., Lipofectamine) or electroporation system.
-
Fluorescence-activated cell sorting (FACS) instrument (if using a fluorescent reporter).
-
96-well plates for single-cell cloning.
-
Galanthus nivalis (GNA) lectin conjugated to a fluorophore (e.g., fluorescein).[3]
Protocol:
-
Cell Culture and Transfection:
-
Enrichment and Selection of Edited Cells (GNA Lectin Staining Method for GNT1 KO):
-
GNA lectin binds to terminal mannose residues, which are exposed on the cell surface of GNT1-deficient cells.[3]
-
48-72 hours post-transfection, harvest the cells.
-
Incubate the cells with fluorescein-conjugated GNA.
-
Use FACS to sort the GNA-positive cell population. This population is enriched for cells with successful GNT1 knockout.
-
Alternatively, if using a vector with a fluorescent reporter (e.g., OFP), sort for reporter-positive cells to enrich the transfected population.[3]
-
-
Single-Cell Cloning:
-
Plate the sorted, GNA-positive cells into 96-well plates at a density of a single cell per well.
-
Culture the single-cell clones until they form colonies.
-
Expand the clonal populations for further analysis.
-
Validation of GNT1 Gene Knockout
Objective: To confirm the disruption of the GNT1 gene at the genomic and functional levels.
Materials:
-
Genomic DNA extraction kit.
-
PCR reagents and primers flanking the gRNA target site in the GNT1 gene.
-
Sanger sequencing services.
-
SDS-PAGE and Western blot reagents.
-
Antibodies for relevant glycoproteins.
-
Endoglycosidase H (Endo H) and Peptide:N-Glycosidase F (PNGase F).[3]
-
Mass spectrometry services for glycan analysis.
Protocol:
-
Genomic DNA Analysis:
-
Functional Validation (Glycoprotein Analysis):
-
Express a model glycoprotein (e.g., HIV-1 gp120) in both wild-type and putative GNT1 knockout clones.[3]
-
Purify the glycoprotein and treat with Endo H. Endo H cleaves high-mannose glycans but not complex N-glycans.[3]
-
Analyze the protein by SDS-PAGE. A significant shift in molecular weight after Endo H treatment in the knockout clones, compared to the wild-type, indicates a lack of complex N-glycans and thus successful GNT1 knockout.[3]
-
-
Detailed Glycan Profiling:
-
For a definitive analysis, subject the purified glycoprotein to mass spectrometry to determine the precise composition of the N-linked glycans. A successful GNT1 knockout will result in the absence of complex and hybrid glycans and a predominance of Man₅GlcNAc₂ structures.[3]
-
Experimental Workflow Diagram
Caption: Experimental workflow for generating a GNT1 knockout cell line.
References
- 1. Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR/Cas9 gene editing for the creation of an MGAT1-deficient CHO cell line to control HIV-1 vaccine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Application Notes and Protocols for the Purification of Recombinant GNTI Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglucosaminyltransferase I (GnTI) is a critical enzyme in the N-glycosylation pathway, initiating the conversion of high-mannose oligosaccharides to hybrid and complex N-glycans. The production of highly pure and active recombinant this compound is essential for a variety of research applications, including structural biology, inhibitor screening for drug development, and in vitro glycoengineering. These application notes provide detailed protocols for the expression and purification of recombinant this compound using two common affinity tagging systems: the Maltose-Binding Protein (MBP) tag and the 6x-Histidine (His) tag.
Data Presentation
The following table presents representative data for a typical two-step purification of recombinant this compound, including an initial affinity chromatography step followed by a polishing size-exclusion chromatography step. The values presented are illustrative and may vary depending on the expression system, construct design, and specific experimental conditions.
Table 1: Representative Purification Table for Recombinant this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell Lysate | 500 | 2500 | 5 | 100 | 1 |
| Affinity Chromatography | 20 | 2000 | 100 | 80 | 20 |
| Size-Exclusion Chromatography | 15 | 1800 | 120 | 72 | 24 |
Note: One unit of this compound activity is defined as the amount of enzyme required to transfer 1 µmol of N-acetylglucosamine to the acceptor substrate per minute at 37°C.
Signaling Pathway
The diagram below illustrates the central role of this compound in the N-linked glycosylation pathway, which takes place in the endoplasmic reticulum and Golgi apparatus.
Caption: Role of this compound in the N-glycosylation pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the expression and purification of recombinant this compound.
Caption: Experimental workflow for recombinant this compound purification.
Experimental Protocols
Protocol 1: Expression and Purification of MBP-tagged this compound from E. coli
This protocol describes the purification of a fusion protein of this compound with Maltose-Binding Protein (MBP) using amylose affinity chromatography.[1][2]
1. Expression of MBP-GnTI:
-
Transform E. coli BL21(DE3) cells with the pMAL vector containing the this compound gene.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM and incubate for 16-18 hours at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Cell Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Column Buffer (20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
3. Amylose Affinity Chromatography:
-
Equilibrate a 5 mL amylose resin column with 5 column volumes (CV) of Column Buffer.
-
Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Column Buffer to remove unbound proteins.
-
Elute the MBP-GnTI fusion protein with Column Buffer containing 10 mM maltose.
-
Collect 1 mL fractions and analyze by SDS-PAGE.
4. (Optional) Tag Cleavage and Further Purification:
-
Pool the fractions containing the purified MBP-GnTI.
-
If a protease cleavage site is present between the MBP tag and this compound, digest the fusion protein with the appropriate protease (e.g., TEV protease) according to the manufacturer's instructions.
-
Further purify the cleaved this compound from the MBP tag and the protease by ion-exchange or size-exclusion chromatography.
Protocol 2: Expression and Purification of His-tagged this compound from Expi293F™ Cells
This protocol is adapted for the expression of His-tagged this compound in a mammalian system, which may be preferable for obtaining properly folded and post-translationally modified protein.
1. Expression in Expi293F™ Cells:
-
Transiently transfect Expi293F™ cells with an expression vector encoding for N- or C-terminally His-tagged this compound according to the manufacturer's protocol (e.g., ExpiFectamine™ 293 Transfection Kit).
-
Culture the cells for 4-6 days post-transfection.
-
Harvest the cells by centrifugation at 1,000 x g for 10 minutes.
2. Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.
-
Lyse the cells by gentle sonication or by three freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C.
3. Ni-NTA Affinity Chromatography:
-
Equilibrate a 1 mL HisTrap™ HP column (or similar Ni-NTA resin) with 5 CV of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 CV of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged this compound with a linear gradient of 20-500 mM imidazole in a buffer of 50 mM NaH₂PO₄ and 300 mM NaCl, pH 8.0.
-
Collect fractions and analyze by SDS-PAGE for the presence of the purified protein.
Protocol 3: this compound Enzyme Activity Assay
This is a general colorimetric or fluorometric assay that can be adapted to measure this compound activity. The principle involves the transfer of N-acetylglucosamine (GlcNAc) from a donor substrate (UDP-GlcNAc) to a specific acceptor substrate.
Materials:
-
Assay Buffer: 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.1% Triton X-100.
-
Donor Substrate: UDP-GlcNAc.
-
Acceptor Substrate: A fluorescently-labeled or chromogenic oligosaccharide acceptor (e.g., Man₅GlcNAc₂-Asn-Fmoc).
-
Stop Solution: 0.1 M EDTA.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, a defined concentration of the acceptor substrate, and the purified this compound enzyme solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the UDP-GlcNAc donor substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Analyze the reaction product. This can be done by separating the product from the unreacted substrate using reverse-phase HPLC and detecting the product by fluorescence or absorbance.
-
Calculate the enzyme activity based on the amount of product formed over time.
References
Application Notes: Immunofluorescence Staining for GNTI Localization
References
- 1. Plant N-Glycan Processing Enzymes Employ Different Targeting Mechanisms for Their Spatial Arrangement along the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Utilizing GNTI Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine-5'-triphosphate (GTP) cyclohydrolase I (GCH1) is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2] Inhibition of GCH1, and the subsequent depletion of BH4, has emerged as a promising therapeutic strategy in various disease models, including cancer and cardiovascular diseases. These application notes provide detailed protocols for the use of GCH1 inhibitors, such as 2,4-diamino-6-hydroxypyrimidine (DAHP), in cell culture settings to investigate their biological effects.
Mechanism of Action
GCH1 catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate, the first committed step in BH4 biosynthesis. BH4 is a critical cofactor for endothelial nitric oxide synthase (eNOS), which generates nitric oxide (NO), a key signaling molecule in vascular homeostasis. In the absence of sufficient BH4, eNOS becomes "uncoupled," leading to the production of superoxide (O2•−) instead of NO, contributing to oxidative stress and endothelial dysfunction. GCH1 inhibitors block the production of BH4, thereby inducing eNOS uncoupling and promoting cellular responses such as apoptosis and ferroptosis, and sensitizing cancer cells to other therapies.[3][4]
Signaling Pathway
The inhibition of GCH1 primarily impacts the GCH1/BH4/eNOS signaling axis. This pathway is crucial for maintaining endothelial function and has been implicated in the pathobiology of various diseases.
References
- 1. New role for GCH1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Suppression of GCH1 Sensitizes Ovarian Cancer and Breast Cancer to PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Blockade of GCH1/BH4 Axis Activates Ferritinophagy to Mitigate the Resistance of Colorectal Cancer to Erastin-Induced Ferroptosis [frontiersin.org]
Application Notes and Protocols: Synthesis and Labeling of GNTI Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglucosaminyltransferase I (GnTI) is a critical enzyme in the N-glycan processing pathway, initiating the conversion of high-mannose N-glycans to hybrid and complex N-glycans. These complex glycans play vital roles in a myriad of cellular processes, including cell-cell recognition, signaling, and immune response. The ability to synthesize and label this compound substrates is paramount for studying its enzymatic activity, screening for inhibitors, and investigating the broader implications of N-glycan maturation in health and disease. These application notes provide detailed protocols for the chemoenzymatic synthesis of a this compound substrate and its subsequent fluorescent labeling, along with relevant quantitative data and a diagram of the N-glycan processing pathway.
Quantitative Data: this compound Enzyme Kinetics
The following table summarizes the kinetic parameters of N-acetylglucosaminyltransferase I (this compound) with its donor and acceptor substrates. Understanding these kinetic constants is crucial for designing and interpreting enzymatic assays.
| Substrate | Enzyme Source | Km (mM) | Reference |
| UDP-GlcNAc | Rabbit | 0.2 | [1] |
| Man5GlcNAc2-Asn | Rabbit | 0.8 | [1] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of Man5GlcNAc2
This protocol describes the synthesis of the this compound acceptor substrate, Man5GlcNAc2, from a commercially available yeast-derived high-mannose N-glycan precursor (e.g., Man8-10GlcNAc2). This method leverages the specificity of glycosidase enzymes to trim the precursor to the desired Man5GlcNAc2 structure.
Materials:
-
Yeast-derived high-mannose N-glycans (Man8-10GlcNAc2)
-
α-1,2-Mannosidase
-
Reaction Buffer: 50 mM sodium phosphate, pH 6.0
-
C18 Sep-Pak cartridge
-
Milli-Q water
-
Acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the Precursor: Dissolve 1 mg of yeast-derived high-mannose N-glycans in 100 µL of Reaction Buffer.
-
Enzymatic Digestion: Add 1 µL of α-1,2-Mannosidase (1 U/µL) to the dissolved glycan solution.
-
Incubation: Incubate the reaction mixture at 37°C for 24-48 hours. Monitor the reaction progress by MALDI-TOF mass spectrometry to confirm the conversion to Man5GlcNAc2.
-
Reaction Quenching: Stop the reaction by heating the mixture at 100°C for 5 minutes.
-
Purification:
-
Activate a C18 Sep-Pak cartridge by washing with 5 mL of acetonitrile followed by 10 mL of Milli-Q water.
-
Load the reaction mixture onto the equilibrated cartridge.
-
Wash the cartridge with 10 mL of Milli-Q water to remove salts and other hydrophilic impurities.
-
Elute the Man5GlcNAc2 substrate with 5 mL of 20% acetonitrile in water.
-
-
Lyophilization: Freeze the eluted fraction and lyophilize to obtain the purified Man5GlcNAc2 as a white powder.
-
Characterization: Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry and NMR spectroscopy.
Protocol 2: Fluorescent Labeling of Man5GlcNAc2 with 8-Aminopyrene-1,3,6-trisulfonic acid (APTS)
This protocol details the reductive amination reaction to label the synthesized Man5GlcNAc2 with the fluorescent dye APTS. The resulting fluorescently labeled substrate is ideal for use in this compound activity assays.
Materials:
-
Purified Man5GlcNAc2
-
8-Aminopyrene-1,3,6-trisulfonic acid (APTS)
-
Sodium cyanoborohydride (NaCNBH3)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Sephadex G-10 column
-
Milli-Q water
-
Fluorometer
Procedure:
-
Prepare Labeling Solution:
-
Dissolve 1 mg of Man5GlcNAc2 in 10 µL of Milli-Q water.
-
Prepare a 100 mM solution of APTS in 15% acetic acid.
-
Prepare a 1 M solution of NaCNBH3 in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, mix 5 µL of the Man5GlcNAc2 solution with 5 µL of the APTS solution.
-
Add 2 µL of the NaCNBH3 solution to initiate the reductive amination.
-
Incubate the reaction mixture in the dark at 37°C for 4 hours.
-
-
Purification of Labeled Substrate:
-
Equilibrate a Sephadex G-10 column with Milli-Q water.
-
Load the entire reaction mixture onto the column.
-
Elute with Milli-Q water and collect fractions.
-
Monitor the fractions for fluorescence using a fluorometer to identify the fractions containing the labeled Man5GlcNAc2-APTS, which will elute in the void volume, separated from the smaller, unlabeled APTS molecules.
-
-
Quantification and Storage:
-
Pool the fluorescent fractions and determine the concentration using the molar extinction coefficient of APTS.
-
Store the labeled substrate at -20°C, protected from light.
-
Visualizations
N-Glycan Processing Pathway
The following diagram illustrates the central role of this compound in the maturation of N-glycans within the Golgi apparatus. This compound acts as a key gatekeeper, initiating the transition from high-mannose structures to the more complex and diverse N-glycans that are crucial for a wide range of biological functions.
Caption: N-Glycan processing pathway highlighting the role of this compound.
Experimental Workflow: Substrate Synthesis and Labeling
This workflow diagram provides a visual overview of the key steps involved in the synthesis and fluorescent labeling of the this compound substrate.
Caption: Workflow for this compound substrate synthesis and labeling.
References
Application Note: Mass Spectrometry Analysis of Glycosylated Nucleoside-tide Inhibitors (GNTIs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylated nucleoside-tide inhibitors (GNTIs) represent a promising class of therapeutic compounds with applications ranging from antiviral to anticancer agents. Their unique structure, combining a nucleoside-tide backbone with a glycan moiety, presents specific analytical challenges. Mass spectrometry (MS) has emerged as a powerful tool for the qualitative and quantitative analysis of these complex molecules. This application note provides a comprehensive overview of the methodologies for the mass spectrometry-based analysis of GNTIs, including detailed experimental protocols, data presentation guidelines, and visualization of relevant biological pathways.
Note on Terminology: The term "Glycosyl-nucleoside-tide inhibitors (GNTI)" is not a widely standardized acronym in current literature. This document interprets GNTIs as glycosylated nucleoside analogues that function as inhibitors of specific biological pathways. The protocols and information provided are based on established methods for the analysis of modified nucleosides and glycoproteins.
Experimental Protocols
A successful mass spectrometry analysis of GNTIs relies on meticulous sample preparation and optimized analytical methods.[1] The following protocols outline a general workflow for the analysis of GNTIs from biological matrices.
Sample Preparation
Proper sample preparation is a critical step to ensure high-quality and reproducible mass spectrometry data.[2] The choice of method will depend on the sample matrix (e.g., cell culture, plasma, tissue).
a) Extraction of this compound Products from Biological Matrix:
-
Lysis and Homogenization: For cellular or tissue samples, begin with cell lysis using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Homogenize the sample to ensure complete disruption.
-
Protein Precipitation: To remove larger proteins, perform a protein precipitation step. Add cold acetonitrile (1:3 sample to solvent ratio), vortex, and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Further purify the supernatant containing the this compound using a solid-phase extraction cartridge (e.g., a reversed-phase C18 cartridge).
-
Condition the cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute the this compound product with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
-
Drying and Reconstitution: Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a solvent compatible with the LC-MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
b) Enzymatic Digestion for Glycan Analysis (Optional):
To characterize the glycan portion of the this compound, enzymatic release of the glycan may be necessary.
-
After extraction and purification of the this compound, incubate the sample with an appropriate glycosidase, such as PNGase F, which cleaves N-linked glycans.[3]
-
Follow the manufacturer's protocol for the specific enzyme regarding buffer conditions, temperature, and incubation time.
-
The released glycans can then be analyzed separately or the deglycosylated nucleoside-tide can be analyzed to confirm the core structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of GNTIs.
a) Liquid Chromatography Method:
-
Column: A reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) is typically used for the separation of nucleoside analogues.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the this compound. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
b) Mass Spectrometry Method:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode for nucleoside analogues.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly specific and sensitive on a triple quadrupole instrument. For qualitative analysis and structure elucidation, full scan and product ion scans are performed on a high-resolution instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for the this compound of interest and an internal standard should be determined by direct infusion or by analyzing a standard.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Quantitative Analysis of a Hypothetical this compound Product
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) | % RSD (n=3) |
| This compound-X | 8.5 | 525.2 | 289.1 | 15.2 | 4.5 |
| Internal Standard | 8.6 | 530.2 | 294.1 | 10.0 | 3.1 |
| Metabolite A | 7.2 | 541.2 | 305.1 | 5.8 | 6.2 |
| Metabolite B | 9.1 | 409.1 | 173.1 | 2.1 | 8.9 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound products.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway
GNTIs can inhibit various signaling pathways. The diagram below illustrates a hypothetical signaling cascade where a this compound acts as an inhibitor of a key kinase.
Caption: this compound inhibiting a kinase signaling pathway.
References
Application Notes and Protocols for In Vitro GnTI Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglucosaminyltransferase I (GnTI) is a critical enzyme in the N-linked glycosylation pathway, residing in the medial-Golgi apparatus. It catalyzes the initial step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans by adding a β-1,2-linked N-acetylglucosamine (GlcNAc) residue to the Manα1,3 arm of the Man5GlcNAc2 core. This action is a prerequisite for the subsequent processing by other glycosidases and glycosyltransferases. The ability to perform this compound-mediated glycosylation in vitro offers a powerful tool for glycoengineering, enabling the production of glycoproteins with more homogeneous and defined glycan structures. This is particularly valuable in the manufacturing of therapeutic proteins, where glycosylation can significantly impact efficacy, stability, and immunogenicity.
In vitro glycoengineering with this compound allows for precise control over the glycosylation process, independent of the complexities of cellular expression systems. By expressing glycoproteins in cell lines deficient in this compound, such as HEK293S this compound- cells, it is possible to produce proteins with truncated, high-mannose (typically Man5GlcNAc2) glycans. These glycoproteins can then serve as ideal substrates for subsequent in vitro modification, starting with the this compound reaction, to build desired complex glycan structures. This approach facilitates structure-function relationship studies and the development of biotherapeutics with optimized glycan profiles.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the this compound-mediated step in the N-linked glycosylation pathway and a typical experimental workflow for an in vitro this compound glycosylation reaction.
Caption: this compound-mediated conversion of high-mannose to hybrid N-glycans.
Caption: Experimental workflow for in vitro this compound glycosylation.
Quantitative Data Summary
The efficiency of the in vitro this compound glycosylation reaction is dependent on several factors, including enzyme and substrate concentrations, pH, and the presence of cofactors. The following table summarizes key quantitative data from published literature.
| Parameter | Value | Organism/System | Substrate | Citation |
| Specific Activity | 3.42 units/mg | A. thaliana this compound (purified) | Man5-GP | [1] |
| 0.09 unit/mg | A. thaliana this compound (purified) | Man3-octyl | [1] | |
| 5.7 units/mg | Rabbit this compound (wild-type) | Man5-GP | [1] | |
| 3.8 nmol·h-1·mg-1 | A. thaliana this compound (in cell lysate) | Man5-GP | [1] | |
| Apparent Km | 0.140 mM | A. thaliana this compound | Man5-GP | [1] |
| >3.0 mM | A. thaliana this compound | Man3-octyl | [1] | |
| 0.050 mM | A. thaliana this compound | UDP-GlcNAc | [1] | |
| Optimal pH | 6.5 - 7.0 | N-Acetylglucosaminyltransferase-V (GnT-V) | Glycan Substrates | [2] |
| Cofactor Requirement | Stimulated by 10 mM Mn++ | N-Acetylglucosaminyltransferase-Vb (GnT-Vb) | Glycan Substrates | [2] |
Note: 1 unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
Experimental Protocols
Protocol 1: In Vitro this compound Glycosylation of a Purified Glycoprotein
This protocol is a starting point and may require optimization depending on the specific glycoprotein and desired outcome.[3]
Materials:
-
Purified glycoprotein with high-mannose N-glycans (e.g., Man5GlcNAc2)
-
Recombinant N-acetylglucosaminyltransferase I (this compound)
-
UDP-GlcNAc (N-acetylglucosamine donor)
-
Reaction Buffer: 20 mM HEPES, pH 7.5, 300 mM NaCl[4]
-
1 M MnCl2 stock solution
-
Nuclease-free water
-
Thermomixer or water bath
-
Heating block
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. The following is an example for a 150 µL reaction:
-
Purified glycoprotein (to a final concentration that allows for detectable modification)
-
This compound enzyme (a 1:1000 enzyme-to-glycan molar ratio is a good starting point)[4]
-
UDP-GlcNAc to a final concentration of 1 mM (kept in excess)[4]
-
MnCl2 to a final concentration of 1 mM[4]
-
Reaction buffer to make up the final volume.
-
Add nuclease-free water to bring the total volume to 150 µL.
-
-
Equilibration: Equilibrate the reaction vessel at 37°C for 15 minutes before adding the enzyme.[4]
-
Initiation: Add the this compound enzyme to the reaction mixture to initiate the glycosylation reaction.
-
Incubation: Incubate the reaction at 37°C. The optimal reaction time can vary and should be determined empirically. It is recommended to take aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the progress of the reaction.
-
Reaction Termination: To stop the reaction for each time point aliquot, heat the sample at 95°C for 5 minutes.[4]
-
Analysis: The extent of glycosylation can be analyzed using several methods:
-
SDS-PAGE: A successful glycosylation reaction may result in a slight shift in the molecular weight of the glycoprotein, which can be visualized on an SDS-PAGE gel.
-
LC-MS/MS: For detailed characterization of the glycan structures, the glycoprotein can be digested with a protease (e.g., trypsin), and the resulting glycopeptides analyzed by LC-MS/MS. This will confirm the addition of the GlcNAc residue.
-
Protocol 2: Radiometric Assay for this compound Activity
This assay provides a quantitative measure of this compound activity using a radiolabeled sugar donor.
Materials:
-
Cell lysate or purified this compound enzyme
-
Man5GlcNAc2-glycopeptide (Man5-GP) acceptor substrate
-
UDP-[3H]GlcNAc (radiolabeled sugar donor)
-
Reaction buffer (as described in Protocol 1)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube, including the enzyme source, Man5-GP acceptor substrate, and reaction buffer.
-
Initiation: Start the reaction by adding UDP-[3H]GlcNAc.
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Separation: Stop the reaction and separate the radiolabeled product (GlcNAc-Man5-GP) from the unreacted UDP-[3H]GlcNAc. This can be achieved by methods such as ion-exchange chromatography or HPLC.
-
Quantification: The amount of radioactivity incorporated into the glycopeptide product is measured using a liquid scintillation counter.
-
Calculation of Specific Activity: The specific activity of the enzyme can be calculated based on the amount of product formed per unit time per amount of total protein in the enzyme preparation.
Applications in Research and Drug Development
-
Glycoengineering of Biotherapeutics: In vitro this compound glycosylation is a foundational step in producing therapeutic antibodies and other proteins with defined, human-like complex N-glycans. This can enhance therapeutic efficacy and reduce potential immunogenicity.[3]
-
Structure-Function Studies: By creating glycoproteins with specific glycan structures, researchers can investigate the precise role of different glycans in protein folding, stability, and biological activity.[5]
-
Production of Homogeneous Glycoproteins: This methodology allows for the generation of glycoprotein standards with high homogeneity, which are essential for analytical method development and validation.
-
Investigating Glycosylation Pathways: In vitro reactions provide a simplified system to study the kinetics and substrate specificity of individual glycosyltransferases like this compound, contributing to a better understanding of the complex cellular glycosylation machinery.[2]
References
- 1. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the substrate specificities and catalytic properties of the sister N-acetylglucosaminyltransferases, GnT-V and GnT-Vb (IX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. custombiotech.roche.com [custombiotech.roche.com]
- 4. Sequential in vitro enzymatic N-glycoprotein modification reveals site-specific rates of glycoenzyme processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
Troubleshooting & Optimization
Troubleshooting GNTI Activity Assay Variability: A Technical Support Guide
Welcome to the technical support center for Glucosaminyl (N-acetyl) transferase I (GNTI) activity assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inconsistent this compound activity measurements?
A1: The most frequent source of variability in this compound activity assays is the integrity and concentration of the substrates, particularly the donor substrate UDP-GlcNAc. This molecule is susceptible to degradation, and improper storage or handling can lead to lower effective concentrations and consequently, reduced and variable enzyme activity.
Q2: My this compound activity is lower than expected. What are the likely causes?
A2: Low this compound activity can stem from several factors:
-
Enzyme Inactivity: The this compound enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for this compound activity.
-
Substrate Degradation: As mentioned in Q1, the donor substrate UDP-GlcNAc may have degraded. The acceptor substrate quality is also crucial.
-
Presence of Inhibitors: Your enzyme preparation or reagents may contain inhibitors of this compound.
Q3: I am observing high background signal in my assay. What can I do?
A3: High background can be particularly problematic in radiometric assays. Consider the following:
-
Incomplete Separation: Ensure that your method for separating the radiolabeled product from the unreacted radiolabeled substrate is efficient. Anion-exchange chromatography is a common method for this.
-
Contaminated Reagents: Your reagents, including the radiolabeled substrate, may be contaminated.
-
Non-enzymatic Reaction: Although less common, some non-enzymatic transfer of the radiolabeled group might occur. Running a no-enzyme control is essential to assess this.
Q4: Are there any known inhibitors of this compound I should be aware of?
A4: Yes, several compounds are known to inhibit glycosylation and can impact this compound activity. These include:
-
Kifunensine: An inhibitor of mannosidase I, which acts upstream of this compound in the N-glycosylation pathway.[1]
-
Castanospermine: An inhibitor of glucosidase I and II, also acting upstream of this compound.[1]
-
Tunicamycin: This antibiotic inhibits the synthesis of the dolichol phosphate-GlcNAc precursor, thereby indirectly inhibiting this compound by limiting its substrate.[2] While these are not all direct competitive inhibitors of the this compound active site in an in vitro assay, their presence in a cell-based assay or as contaminants can significantly reduce the observed this compound activity.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate assays is a common frustration. This troubleshooting workflow can help you pinpoint the source of the inconsistency.
Caption: Troubleshooting workflow for high replicate variability.
Issue 2: Consistently Low or No this compound Activity
If your assay consistently yields low or no this compound activity, systematically check the following components of your experimental setup.
References
Technical Support Center: Optimizing GNTI Expression in E. coli
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the expression of N-acetylglucosaminyltransferase I (GNTI) in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing human this compound in E. coli?
A1: Expressing a complex eukaryotic glycoprotein like this compound in E. coli presents several challenges. These include:
-
Codon Mismatch: The codon usage of the human this compound gene differs significantly from the preferred codons in E. coli, which can lead to translational stalling and low protein yields.
-
Incorrect Protein Folding: As a glycosyltransferase, this compound has a complex tertiary structure. The reducing environment of the E. coli cytoplasm and the rapid rate of protein synthesis can lead to misfolding and the formation of insoluble aggregates known as inclusion bodies.
-
Lack of Post-Translational Modifications: E. coli does not natively perform the N-linked glycosylation that this compound is involved in, which can be crucial for the proper folding and stability of some eukaryotic proteins.
-
Protein Degradation: Misfolded or foreign proteins can be targeted for degradation by endogenous E. coli proteases.
-
Toxicity: Overexpression of a foreign protein can place a significant metabolic burden on the host cell, potentially leading to toxicity and reduced cell growth.
Q2: Which E. coli strains are recommended for this compound expression?
A2: The choice of E. coli strain is critical for successful this compound expression. Here are some commonly used strains and their advantages:
-
E. coli BL21(DE3): A widely used strain for protein expression due to its deficiency in Lon and OmpT proteases, which reduces proteolytic degradation of the recombinant protein.
-
Rosetta(DE3) strains: These strains are derivatives of BL21(DE3) that contain a plasmid carrying tRNAs for codons that are rare in E. coli but common in eukaryotes. This can significantly improve the expression of human proteins like this compound. The Rosetta(DE3)pLysS strain also contains a plasmid that expresses T7 lysozyme, which reduces basal expression of the target gene prior to induction.
-
ArcticExpress(DE3): This strain is engineered to co-express chaperonins from a psychrophilic bacterium. These chaperones are active at low temperatures (4-12°C), which can aid in the proper folding of complex proteins and reduce the formation of inclusion bodies.
Q3: How can I improve the solubility of my expressed this compound?
A3: Improving the solubility of this compound is a key challenge. Here are several strategies:
-
Lower Induction Temperature: Reducing the induction temperature to 15-25°C slows down protein synthesis, allowing more time for proper folding.[1]
-
Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression and subsequent aggregation. Titrating the IPTG concentration (e.g., 0.05 mM to 1 mM) can help find a balance between expression level and solubility.[2][3][4]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of this compound can significantly improve its solubility.
-
Co-express Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, can assist in the proper folding of this compound and prevent aggregation.
-
Modify the Culture Medium: Adding supplements to the growth medium, such as osmolytes (e.g., sorbitol, glycine betaine) or a small amount of ethanol, has been shown to sometimes improve protein solubility.
Q4: How do I verify that my expressed this compound is active?
A4: Verifying the enzymatic activity of this compound is crucial. This is typically done using a glycosyltransferase activity assay. A common method involves using a fluorescently labeled acceptor substrate (e.g., Man5GlcNAc2-APTS) and a donor sugar (UDP-GlcNAc). The transfer of GlcNAc to the acceptor is monitored over time, often by separating the product from the substrate using techniques like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The increase in the product peak or band corresponds to the enzymatic activity of this compound.
Troubleshooting Guides
Problem 1: Low or No this compound Expression
| Possible Cause | Recommended Solution |
| Codon Bias | Synthesize a codon-optimized version of the this compound gene for E. coli expression. |
| Inefficient Transcription/Translation | - Verify the integrity of your expression vector and the this compound insert by sequencing.- Use a strong, tightly regulated promoter (e.g., T7 promoter in a pET vector).- Ensure the presence of a strong ribosome binding site (RBS) upstream of the start codon. |
| Protein Degradation | - Use a protease-deficient E. coli strain (e.g., BL21(DE3)).- Add protease inhibitors during cell lysis.- Perform expression at a lower temperature to reduce protease activity. |
| Plasmid Instability | - Maintain antibiotic selection pressure throughout cultivation.- Avoid repeated subculturing from previous cultures; always start from a fresh colony. |
| Toxicity of this compound to E. coli | - Use an expression system with tight regulation to minimize basal expression (e.g., pLysS strains).- Lower the inducer concentration and/or induction temperature. |
Problem 2: this compound is Expressed in Inclusion Bodies (Insoluble)
| Possible Cause | Recommended Solution |
| High Expression Rate | - Lower the induction temperature to 15-20°C.- Reduce the IPTG concentration (try a range from 0.05 mM to 0.5 mM). |
| Incorrect Folding Environment | - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ).- Use specialized E. coli strains like ArcticExpress(DE3) for low-temperature expression with cold-adapted chaperones. |
| Intrinsic Properties of this compound | - Fuse a solubility-enhancing tag (e.g., MBP, GST) to the N-terminus of this compound. |
| Sub-optimal Culture Conditions | - Ensure adequate aeration during cell growth and induction.- Test different culture media (e.g., TB instead of LB for higher cell densities). |
Quantitative Data Summary
The following tables provide illustrative data on how different experimental conditions can affect the yield of soluble this compound. Note: This data is representative and actual results may vary depending on the specific experimental setup.
Table 1: Effect of E. coli Strain on Soluble this compound Yield
| E. coli Strain | Soluble this compound Yield (mg/L of culture) |
| BL21(DE3) | 2.5 |
| Rosetta(DE3) | 6.8 |
| Rosetta(DE3)pLysS | 5.5 |
| ArcticExpress(DE3) | 8.2 |
Table 2: Optimization of Induction Conditions for Soluble this compound Expression in Rosetta(DE3)
| Temperature (°C) | IPTG Concentration (mM) | Induction Time (hours) | Soluble this compound Yield (mg/L) |
| 37 | 1.0 | 4 | 1.5 |
| 30 | 0.5 | 6 | 4.2 |
| 25 | 0.2 | 12 | 6.8 |
| 18 | 0.1 | 18 | 9.5 |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound
-
Transformation: Transform the this compound expression plasmid into the desired E. coli expression strain. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic. Grow at 37°C with shaking (200-250 rpm) for 6-8 hours.
-
Expression Culture: Inoculate 50 mL of LB medium (with antibiotic) with 500 µL of the starter culture in a 250 mL baffled flask.
-
Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C) for 15-20 minutes. Add IPTG to the final desired concentration (e.g., 0.1 mM).
-
Expression: Continue to incubate at the lower temperature with shaking for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Analysis: Resuspend the cell pellet in lysis buffer and analyze the soluble and insoluble fractions by SDS-PAGE.
Protocol 2: this compound Activity Assay
-
Prepare Cell Lysate: Resuspend the harvested cell pellet from a known volume of culture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors). Lyse the cells by sonication on ice. Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to obtain the soluble protein fraction.
-
Determine Protein Concentration: Measure the total protein concentration of the soluble lysate using a Bradford or BCA assay.
-
Assay Reaction: Set up the reaction mixture in a microcentrifuge tube or a 96-well plate:
-
50 mM MES buffer, pH 6.5
-
10 mM MnCl2
-
1 mM UDP-GlcNAc (donor substrate)
-
50 µM Man5GlcNAc2-APTS (fluorescent acceptor substrate)
-
10-50 µg of total soluble protein from the cell lysate
-
Bring the final volume to 50 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes). Stop the reaction by adding an equal volume of 100% ethanol or by heating at 95°C for 5 minutes.
-
Analysis: Analyze the formation of the product (GlcNAc-Man5GlcNAc2-APTS) by separating the reaction mixture on a 20% polyacrylamide gel and visualizing the fluorescently labeled glycans. Alternatively, use HPLC with a fluorescence detector to quantify the product peak.
-
Calculate Specific Activity: The specific activity can be calculated as the amount of product formed per unit time per milligram of total protein.
Visualizations
Caption: A typical experimental workflow for expressing and analyzing recombinant this compound in E. coli.
Caption: A troubleshooting flowchart for addressing low or no this compound expression.
Caption: A simplified diagram of protein folding and quality control pathways in E. coli relevant to recombinant this compound expression.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of IPTG concentration and induction temperature. [plos.figshare.com]
- 4. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
GNTI Antibody Specificity Technical Support Center
Welcome to the technical support center for improving GNTI (N-acetylglucosaminyltransferase I, also known as MGAT1) antibody specificity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments involving this compound antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (MGAT1)?
A1: this compound is a key enzyme in the N-glycosylation pathway, located in the medial-Golgi apparatus.[1][2] It is essential for the synthesis of hybrid and complex N-glycans by catalyzing the addition of a β1-2 linked N-acetylglucosamine (GlcNAc) to the α1-3 linked mannose residue of the core glycan structure.[3] This action is a critical step for the conversion of high-mannose N-glycans to more complex structures.[4][5]
Q2: I am seeing multiple non-specific bands in my Western blot when using a this compound antibody. What are the common causes?
A2: Non-specific bands in a Western blot can arise from several factors. A primary reason could be the concentration of your primary antibody being too high, leading to off-target binding.[6] Another possibility is incomplete blocking of the membrane, which allows the antibody to bind to non-specific sites.[6] Additionally, the purity of the antibody itself can be a factor; polyclonal antibodies, in particular, may recognize multiple epitopes. The cell or tissue lysate you are using might also contain proteins that share similar epitopes with this compound, leading to cross-reactivity.
Q3: My immunofluorescence staining with a this compound antibody shows high background. How can I reduce this?
A3: High background in immunofluorescence can obscure the specific signal. Common causes include suboptimal fixation, which can expose non-specific epitopes, and insufficient blocking.[7] The concentrations of both the primary and secondary antibodies are critical; using them at too high a concentration will increase background staining.[7] Thorough washing steps between antibody incubations are also crucial to remove unbound antibodies.[7]
Q4: I have low yield after performing an immunoprecipitation (IP) with my this compound antibody. What could be the issue?
A4: Low yield in an IP experiment can be frustrating. One potential cause is that the this compound antibody may not be validated or suitable for immunoprecipitation. Not all antibodies that work in Western blotting are effective at recognizing the native protein conformation required for IP. The lysis buffer used to prepare the cell extract could also be too harsh, denaturing the epitope recognized by the antibody. Insufficient incubation time for the antibody with the lysate or the beads can also lead to poor pulldown. Finally, inefficient capture of the antibody-protein complex by the Protein A/G beads can be a factor.
Troubleshooting Guides
Western Blotting: Improving this compound Antibody Specificity
| Problem | Potential Cause | Recommended Solution |
| High Background | Inadequate blocking | Optimize blocking conditions. Try different blocking agents (e.g., 5% non-fat dry milk or 5% BSA in TBST). Increase blocking time to 1-2 hours at room temperature. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background. | |
| Insufficient washing | Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween-20 (0.05-0.1% in TBS or PBS). | |
| Non-Specific Bands | Primary antibody cross-reactivity | Use a more specific monoclonal antibody if available. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity with other proteins. |
| Protein overloading | Reduce the amount of total protein loaded per lane (typically 20-30 µg is sufficient). | |
| Lysate preparation issues | Ensure the lysis buffer contains protease inhibitors to prevent protein degradation, which can lead to smaller non-specific bands. | |
| Weak or No Signal | Low this compound expression | Use a positive control from a cell line known to express this compound (e.g., HEK293, HepG2).[8][9] |
| Inefficient antibody binding | Try incubating the primary antibody overnight at 4°C to enhance binding. | |
| Incompatible secondary antibody | Ensure the secondary antibody is specific for the host species of the primary antibody and is used at the correct dilution. |
Immunofluorescence: Reducing Background and Enhancing Specificity
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking | Block with a solution containing serum from the same species as the secondary antibody (e.g., 10% goat serum if using a goat anti-rabbit secondary).[7] |
| Antibody concentration too high | Perform a dilution series for both primary and secondary antibodies to determine the optimal concentrations. | |
| Inadequate washing | Increase the number of washes after each antibody incubation step. | |
| Non-Specific Staining | Fixation artifacts | Test different fixation methods (e.g., paraformaldehyde vs. methanol) as the epitope presentation can be sensitive to the fixative used. |
| Secondary antibody non-specificity | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. | |
| Weak Signal | Low antigen abundance | Consider an antigen retrieval step, especially for paraffin-embedded tissues, to unmask the epitope. |
| Photobleaching | Use an anti-fade mounting medium to protect the fluorophores from photobleaching during imaging. |
Immunoprecipitation: Maximizing Yield and Purity
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Antibody not suitable for IP | Use an antibody that has been validated for immunoprecipitation. |
| Inefficient lysis | Use a mild lysis buffer (e.g., RIPA buffer without SDS) to maintain the native protein conformation. | |
| Insufficient incubation | Increase the primary antibody incubation time with the lysate (e.g., overnight at 4°C). | |
| High Background/ Co-purification of Non-specific Proteins | Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. |
| Insufficient washing | Increase the number of washes of the bead-antibody-protein complex. Consider using a wash buffer with a slightly higher salt concentration to disrupt weak, non-specific interactions. | |
| Antibody heavy/light chain interference | If detecting the IP product by Western blot, use a secondary antibody that specifically recognizes the native (non-denatured) primary antibody or a light-chain specific secondary antibody to avoid detecting the heavy and light chains of the IP antibody. |
Quantitative Data Summary
The following table summarizes recommended starting dilutions for this compound (MGAT1) antibodies from various suppliers for different applications. It is crucial to note that these are starting points, and optimization is highly recommended for each specific experimental setup.
| Application | Supplier A (Polyclonal) | Supplier B (Monoclonal) | Supplier C (Polyclonal) |
| Western Blotting (WB) | 1:500 - 1:2000[9] | 1:1000 | 1:100 - 1:500[10] |
| Immunofluorescence (IF) | 1:400[9] | 1:200 | 1:50 - 1:100[10] |
| Immunohistochemistry (IHC) | 1:500 - 1:1000 | Not Recommended | 1:50 - 1:100[10] |
| ELISA | Not Tested | 1:2000 | 1:1000[10] |
Experimental Protocols
Detailed Protocol for Western Blotting
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Detailed Protocol for Immunoprecipitation
-
Cell Lysate Preparation:
-
Prepare cell lysate as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G magnetic beads to 500 µg - 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the this compound primary antibody (use the manufacturer's recommended amount or a pre-determined optimal concentration) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein from the beads by adding 30-50 µL of 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the immunoprecipitated this compound.
-
Analyze the eluate by Western blotting.
-
Visualizations
Caption: The central role of this compound (MGAT1) in the N-glycosylation pathway.
Caption: Troubleshooting workflow for non-specific bands in Western blotting.
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. MGAT1 - Wikipedia [en.wikipedia.org]
- 3. Golgi N-linked glycosylation | Department of Physiology | UZH [physiol.uzh.ch]
- 4. mybiosource.com [mybiosource.com]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. insights.oni.bio [insights.oni.bio]
- 8. everestbiotech.com [everestbiotech.com]
- 9. MGAT1 antibody (15103-1-AP) | Proteintech [ptglab.com]
- 10. MGAT1 antibody Immunohistochemistry, Western, ELISA SAB1300073 [sigmaaldrich.com]
Technical Support Center: GNTI Knockout Mouse Generation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the generation of GNTI (Alpha-1,3-mannosyl-glycoprotein beta-1,2-N-acetylglucosaminyltransferase I), also known as Mgat1, knockout mice.
Frequently Asked Questions (FAQs)
Q1: We are unable to obtain live homozygous this compound knockout mice. Why?
A1: The primary challenge in generating this compound knockout mice is embryonic lethality. Disruption of the Mgat1 gene in mice leads to a failure in the development of complex and hybrid N-glycans, which are crucial for various signaling pathways and cell-cell interactions during embryogenesis.[1] Published studies have shown that homozygous Mgat1 null embryos are developmentally retarded and die around embryonic day 9.5 (E9.5).[2] Key defects are observed in the vasculature and neural tube development.[2]
Q2: At what stage should we expect to see the embryonic lethal phenotype in this compound knockout mice?
A2: The lethal phenotype in this compound knockout embryos typically manifests around mid-gestation.[2] You should be able to recover homozygous null embryos up to approximately E9.5 for analysis. After this point, you will likely observe resorption or severe developmental defects in the null embryos.
Q3: How can we study the function of this compound if a full knockout is lethal?
A3: To circumvent embryonic lethality, a conditional knockout approach is the recommended strategy. This involves using a site-specific recombinase system, such as Cre-LoxP, to delete the Mgat1 gene in a tissue-specific or temporally controlled manner. This allows for the study of this compound function in specific cell types or at particular developmental stages in adult mice, bypassing the early embryonic requirement.
Q4: What are the common issues with using CRISPR/Cas9 for this compound knockout in mice?
A4: Beyond embryonic lethality, common challenges with CRISPR/Cas9-mediated knockout include:
-
Off-target effects: The Cas9 nuclease may cleave at unintended genomic sites that have sequence similarity to the target site. It is crucial to use guide RNA design tools that predict and minimize off-target activity.
-
Mosaicism: The CRISPR/Cas9 system may not edit all cells of the embryo at the same time, leading to a founder animal that is a mosaic of wild-type and mutated cells.[3][4] This can complicate genotyping and germline transmission of the desired mutation.
-
Low editing efficiency: The efficiency of generating the desired knockout can vary depending on the guide RNA sequence, the delivery method, and the specific genetic locus.
Q5: How do we screen for and confirm a successful this compound knockout in embryos?
A5: Screening involves genotyping the embryos. A robust PCR-based strategy is typically used to differentiate between wild-type, heterozygous, and homozygous knockout embryos. This often involves using a combination of primers that flank the targeted region and primers specific to the introduced mutation. For a detailed protocol, refer to the Experimental Protocols section.
Troubleshooting Guides
Problem 1: No homozygous knockout embryos are recovered.
| Possible Cause | Troubleshooting Step |
| Lethality occurs earlier than expected. | Harvest embryos at earlier time points (e.g., E7.5, E8.5) to determine the precise window of viability. |
| Inefficient breeding. | Ensure heterozygous breeding pairs are healthy and productive. Consider setting up multiple breeding pairs. |
| Genotyping issues. | Validate your genotyping PCR protocol with known positive and negative controls. Ensure DNA quality from embryonic samples is sufficient. |
Problem 2: Founder mice are mosaic.
| Possible Cause | Troubleshooting Step |
| Delayed Cas9 activity in the zygote. | Use of Cas9 protein/gRNA ribonucleoprotein (RNP) complexes for microinjection can lead to faster cleavage and reduced mosaicism compared to plasmid or mRNA delivery.[5] |
| Difficulty in assessing germline transmission. | Breed founder mice with wild-type animals and genotype a large cohort of F1 offspring to identify individuals that have successfully transmitted the knockout allele.[6] Be aware that the allele present in the tail tip DNA of the founder may not represent the allele in the germline.[6] |
| Complex alleles generated by NHEJ. | Sequence the target locus in F1 offspring to precisely identify the nature of the insertion/deletion (indel) and confirm it results in a frameshift and premature stop codon. |
Problem 3: Low CRISPR/Cas9 editing efficiency.
| Possible Cause | Troubleshooting Step | | Suboptimal guide RNA (gRNA) design. | Design and test multiple gRNAs targeting a critical exon of the Mgat1 gene. In silico design tools can predict on-target efficiency and off-target potential. | | Poor delivery of CRISPR components. | Optimize microinjection or electroporation parameters. Ensure high-quality, pure Cas9 and gRNA are used. | | Inefficient Non-Homologous End Joining (NHEJ). | While less common, the chromatin state of the target locus can influence cleavage efficiency. If multiple gRNAs fail, consider targeting a different region of the gene. |
Quantitative Data Summary
The efficiency of CRISPR/Cas9-mediated knockout can vary significantly. The following table provides an example of expected outcomes based on general mouse knockout generation data. It is essential to establish these metrics for your specific experimental setup.
| Metric | Typical Range of Efficiency | Notes |
| Zygote Survival Post-Microinjection | 50-80% | Highly dependent on the skill of the microinjectionist. |
| Birth Rate of Live Pups | 10-40% of transferred embryos | |
| Founder Mice with Edited Alleles | 20-80% of live-born pups | Varies with the gRNA efficiency and delivery method. |
| Germline Transmission Rate | 10-50% of edited founders | Mosaicism can reduce the rate of germline transmission. |
| Recovery of Homozygous Null Embryos (from Het x Het cross) | ~25% up to E9.5 | This is the expected Mendelian ratio. A significantly lower rate may indicate earlier lethality or issues with heterozygous viability. |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Mgat1 in Mouse Zygotes
This protocol provides a general framework. Specific concentrations and timings should be optimized in your laboratory.
-
Guide RNA Design and Synthesis:
-
Design two to three gRNAs targeting a critical early exon of the mouse Mgat1 gene using a validated online design tool.
-
Synthesize the gRNAs and the Cas9 protein.
-
-
Preparation of Microinjection Mix:
-
Prepare a microinjection buffer (e.g., TE buffer).
-
Mix Cas9 protein and gRNA to form a ribonucleoprotein (RNP) complex. A common starting concentration is 100 ng/µl for Cas9 protein and 50 ng/µl for gRNA.
-
-
Zygote Collection and Microinjection:
-
Superovulate female mice and mate with stud males.
-
Collect zygotes from the oviducts of plugged females.
-
Microinject the RNP complex into the cytoplasm or pronucleus of the zygotes.
-
-
Embryo Culture and Transfer:
-
Culture the injected zygotes in vitro to the two-cell or morula/blastocyst stage.
-
Transfer the viable embryos into the oviducts or uterus of pseudopregnant recipient female mice.
-
-
Generation of Founder Mice and Screening:
-
Pups are typically born 19-21 days after transfer.
-
At weaning, take a tail or ear biopsy for genomic DNA extraction.
-
Screen for the presence of mutations at the Mgat1 locus using PCR and Sanger sequencing.
-
Protocol 2: Genotyping of this compound Knockout Embryos
-
Embryo Collection and Lysis:
-
Harvest embryos at the desired gestational age (e.g., E8.5, E9.5) and dissect the yolk sac for DNA extraction.
-
Lyse the yolk sac in a suitable lysis buffer containing Proteinase K.
-
-
PCR Amplification:
-
Design a three-primer PCR strategy: a common forward primer and two reverse primers – one specific for the wild-type allele and one for the mutant allele.
-
Perform PCR on the genomic DNA from the yolk sacs.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
The band pattern will distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) embryos.
-
| Genotype | Expected Bands |
| Wild-type (+/+) | A single band corresponding to the wild-type allele. |
| Heterozygous (+/-) | Two bands: one for the wild-type allele and one for the mutant allele. |
| Homozygous (-/-) | A single band corresponding to the mutant allele. |
Visualizations
Caption: Simplified N-glycan biosynthesis pathway highlighting the critical role of this compound (Mgat1).
References
- 1. KEGG PATHWAY: hsa00510 [genome.jp]
- 2. KEGG PATHWAY: N-Glycan biosynthesis - Reference pathway [kegg.jp]
- 3. Pervasive Genotypic Mosaicism in Founder Mice Derived from Genome Editing through Pronuclear Injection | PLOS One [journals.plos.org]
- 4. Unmasking Challenges of CRISPR in Mouse Model Research - Ozgene [ozgene.com]
- 5. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 6. Model Generation FAQ [jax.org]
GNTI Inhibitor Screening Assay Technical Support Center
Welcome to the technical support center for GNTI (Glucosyl-N-acyl-L-threonine-isoleucine) inhibitor screening assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve reliable results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound inhibitor screening assays.
Issue 1: High variability between replicate wells.
-
Question: My replicate wells for the same sample show high variability in signal. What could be the cause?
-
Answer: High variability can stem from several sources. Pipetting errors are a common cause, leading to inconsistent volumes of reagents or compounds in each well. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions. Another potential issue is incomplete mixing of reagents within the wells. After adding all components, gently tap the plate or use a plate shaker to ensure a homogenous mixture. Edge effects, where wells on the perimeter of the plate behave differently, can also contribute to variability. To mitigate this, consider avoiding the outer wells or filling them with a buffer solution. Finally, temperature gradients across the plate can affect reaction kinetics. Allow all reagents and the plate to equilibrate to room temperature before starting the assay.
Issue 2: Low signal-to-background (S/B) ratio.
-
Question: I am observing a very low signal-to-background ratio in my assay. How can I improve it?
-
Answer: A low signal-to-background ratio can make it difficult to distinguish true hits from noise. To improve this, first, check the concentration of your fluorescent tracer or substrate; it may be too low. You can perform a titration experiment to determine the optimal concentration that provides a robust signal without being excessively high. Conversely, high background fluorescence can be caused by the assay buffer or the microplate itself. Test different buffer compositions and use low-autofluorescence black plates.[1] If you are using a TR-FRET assay, ensure that the concentrations of both the donor and acceptor fluorophores are optimized.
Issue 3: High percentage of false positives.
-
Question: My primary screen is generating a large number of potential hits that are not confirmed in follow-up studies. What are the likely causes of these false positives?
-
Answer: False positives can arise from compound interference with the assay technology. Some compounds may be fluorescent themselves, absorb light at the excitation or emission wavelengths of your assay, or act as quenchers. To identify these, you can run a counterscreen where the test compounds are added to a reaction mixture lacking the this compound target. Another source of false positives is compound precipitation, which can scatter light and interfere with signal detection.[2] Visually inspect the assay plates for any signs of precipitation.
Issue 4: Inconsistent IC50 values.
-
Question: I am getting inconsistent IC50 values for my control inhibitor across different experiments. Why is this happening?
-
Answer: Inconsistent IC50 values for a control inhibitor can indicate issues with assay consistency. One common reason is variability in reagent preparation, particularly the dilution of the control inhibitor and the concentration of the this compound enzyme or protein. Always prepare fresh dilutions of your reagents for each experiment. The incubation time can also significantly impact IC50 values, especially for time-dependent inhibitors. Ensure that incubation times are consistent across all experiments. Finally, the solvent used to dissolve the compounds, typically DMSO, can affect enzyme activity.[3] Maintain a consistent final DMSO concentration in all wells, including controls.[3]
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound and tracer/substrate to use in the assay?
The optimal concentrations of this compound and the tracer or substrate should be determined empirically through titration experiments. For a competitive binding assay using Fluorescence Polarization (FP), a good starting point is to use a concentration of the fluorescent tracer at or below its Kd (dissociation constant) for this compound. The this compound concentration should be set to a level that results in a significant polarization signal upon tracer binding. For enzyme activity assays, the substrate concentration is typically kept at or near the Km value to ensure the assay is sensitive to competitive inhibitors.[2]
2. How should I prepare my test compounds?
Test compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions.[3] Serial dilutions are then prepared, often in DMSO, before being further diluted in assay buffer to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay wells is low (typically ≤1%) and consistent across all wells, as higher concentrations can inhibit enzyme activity or disrupt protein-ligand interactions.[1]
3. What controls should I include in my screening assay?
A robust screening assay should include several types of controls on each plate:
-
Negative Control (No Inhibitor): Contains all assay components except the test inhibitor (vehicle only, e.g., DMSO). This represents 0% inhibition.
-
Positive Control: Contains a known this compound inhibitor at a concentration that gives maximum inhibition. This represents 100% inhibition.
-
Blank (No Enzyme/Protein): Contains all assay components except the this compound enzyme or protein. This is used to determine the background signal.
4. How can I determine if a compound is a true inhibitor versus an assay artifact?
To confirm that a compound is a true inhibitor, it is essential to perform a series of secondary and orthogonal assays. A dose-response curve should be generated to determine the IC50 value and confirm the potency of the compound. Orthogonal assays, which use a different detection technology or principle, can help to rule out technology-specific artifacts. For example, if the primary screen was a fluorescence-based assay, a label-free method like Surface Plasmon Resonance (SPR) could be used as an orthogonal validation step.
Data Presentation
Table 1: Example Optimization of a Fluorescence Polarization (FP) Assay
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended |
| This compound Concentration | 10 nM | 20 nM | 50 nM | 20 nM |
| Tracer Concentration | 1 nM | 5 nM | 10 nM | 5 nM |
| Assay Window (mP) | 120 | 180 | 150 | 180 |
| Z'-factor | 0.65 | 0.85 | 0.70 | 0.85 |
Table 2: Example Optimization of a TR-FRET Assay
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended |
| Donor-GNTI Conc. | 5 nM | 10 nM | 20 nM | 10 nM |
| Acceptor-Ligand Conc. | 10 nM | 20 nM | 40 nM | 20 nM |
| S/B Ratio | 8 | 15 | 12 | 15 |
| Z'-factor | 0.60 | 0.82 | 0.75 | 0.82 |
Experimental Protocols
Methodology 1: this compound Inhibitor Screening using Fluorescence Polarization (FP)
-
Reagent Preparation:
-
Prepare a 2X stock of this compound protein in assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a 2X stock of a fluorescently labeled this compound ligand (tracer) in the same assay buffer.
-
Prepare serial dilutions of test compounds and control inhibitor in 100% DMSO, followed by a 1:50 dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume black plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of the 2X this compound protein stock to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer stock to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a microplate reader equipped for FP, measuring both parallel and perpendicular fluorescence emission.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Methodology 2: this compound Inhibitor Screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagent Preparation:
-
Prepare a 2X stock of donor-labeled this compound (e.g., terbium cryptate) in TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KF, 0.1% BSA).
-
Prepare a 2X stock of an acceptor-labeled this compound ligand (e.g., d2) in the same assay buffer.
-
Prepare serial dilutions of test compounds and control inhibitor in 100% DMSO, followed by a 1:50 dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume white plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of a pre-mixed solution containing 2X donor-labeled this compound and 2X acceptor-labeled ligand.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation (e.g., 337 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: General workflow for a this compound inhibitor screening assay.
Caption: A decision tree for troubleshooting common assay issues.
References
Technical Support Center: Interpreting Complex N-Glycan Analysis with GNTI Mutants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with N-acetylglucosaminyltransferase I (GNTI) mutants.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of N-acetylglucosaminyltransferase I (this compound)?
A1: N-acetylglucosaminyltransferase I (this compound) is a critical enzyme located in the medial-Golgi apparatus that initiates the conversion of high-mannose N-glycans to hybrid and complex N-glycans.[1][2] Specifically, this compound transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the Man5GlcNAc2 acceptor substrate.[3][4] This action is a prerequisite for the subsequent processing by other enzymes to form the diverse array of complex N-glycans.[2][3][4]
Q2: What is the expected N-glycan profile of a complete this compound knockout or mutant with no enzyme activity?
A2: A complete loss of this compound function will result in the accumulation of glycoproteins with exclusively high-mannose type N-glycans.[3][5][6] The formation of hybrid and complex N-glycans is blocked because the initial GlcNAc addition does not occur.[2] In many cases, the predominant N-glycan structure observed is Man5GlcNAc2.[2][3]
Q3: Why is this compound a common target for glyco-engineering?
A3: this compound is a key target for glyco-engineering to simplify the N-glycan repertoire on recombinant proteins.[3][4] Inactivating this compound leads to the production of proteins with more homogeneous, high-mannose N-glycans.[3][5] This is particularly important in the production of biopharmaceuticals to reduce heterogeneity and eliminate potentially immunogenic plant-specific N-glycan epitopes, such as β1,2-xylose and α1,3-fucose.[3][4][5]
Q4: Can a this compound mutation affect protein folding and function?
A4: Yes, in some cases, a mutation in the this compound gene can lead to a misfolded and inactive enzyme. For instance, a point mutation in the Arabidopsis thaliana cgl mutant creates an additional N-glycosylation site on the this compound enzyme itself, which is thought to interfere with its proper folding and result in a complete lack of activity.[2] The presence of specific N-glycan structures can be critical for the proper folding, stability, and function of many glycoproteins.[7]
Troubleshooting Guides
Scenario 1: My mass spectrometry results for a this compound mutant show residual complex or hybrid N-glycans.
-
Potential Cause 1: Incomplete Gene Knockout/Knockdown. The genetic modification may not have been 100% effective, leaving some residual this compound activity. In organisms with multiple this compound genes, all copies must be inactivated.[3]
-
Solution:
-
Sequence the genomic DNA of the mutant to confirm the disruption of all this compound alleles.
-
Perform quantitative PCR (qPCR) to check for any remaining this compound transcript.
-
If using RNAi, the knockdown may be incomplete; screen multiple independent lines for the one with the best suppression.[8]
-
-
Potential Cause 2: Off-target effects or compensatory pathways. While less common for this compound, other glycosyltransferases might have promiscuous activity, or there could be unknown compensatory mechanisms in the specific cell line or organism.
-
Solution:
-
Perform a comprehensive glycomic analysis to characterize the unexpected structures.
-
Consider transcriptomic or proteomic analysis to identify upregulated glycosylation enzymes.
-
-
Potential Cause 3: Sample Contamination. The sample may have been contaminated with glycoproteins from a wild-type source or with free oligosaccharides from the culture medium or reagents.[9]
-
Solution:
-
Review all sample handling and preparation steps to identify potential sources of contamination.
-
Analyze a blank sample (reagents only) to check for contaminating oligosaccharides.[9]
-
Ensure stringent separation of wild-type and mutant cell cultures.
-
Scenario 2: The Western blot with antibodies against β1,2-xylose and α1,3-fucose still shows a signal.
-
Potential Cause 1: Incomplete abolition of this compound activity. Since the addition of β1,2-xylose and core α1,3-fucose occurs on this compound-processed N-glycans, a signal indicates that some complex N-glycans are still being formed.[3]
-
Solution:
-
As with mass spectrometry, verify the completeness of the this compound knockout at the genomic and transcript level.[3]
-
Quantify the reduction in the signal compared to the wild-type to assess the degree of suppression. A significant reduction (e.g., 30- to 100-fold) might be observed even if not completely eliminated.[3]
-
-
Potential Cause 2: Antibody Cross-reactivity. The antibody may be cross-reacting with other epitopes on the glycoproteins.
-
Solution:
-
Run a negative control that is known to lack these epitopes.
-
Confirm the Western blot results with a more direct analytical method like mass spectrometry.
-
Scenario 3: The overall yield of my glycoprotein is lower in the this compound mutant compared to the wild-type.
-
Potential Cause 1: Altered Protein Stability or Secretion. The change from complex to high-mannose N-glycans can sometimes impact the stability, folding, or trafficking of a specific glycoprotein. High-mannose glycans can sometimes be recognized by ER-associated degradation (ERAD) pathways.
-
Solution:
-
Analyze intracellular and secreted protein levels to determine if the protein is being retained in the cell or degraded.
-
Use chaperones or folding enhancers in the expression system to see if this improves yield.
-
-
Potential Cause 2: Unintended Physiological Effects of the this compound Mutation. In some organisms, the complete absence of complex N-glycans can lead to growth defects or increased sensitivity to stress, which could indirectly affect protein expression levels.[4]
-
Solution:
-
Optimize cell culture or growth conditions to minimize stress on the mutant line.
-
Assess the viability and growth rate of the mutant compared to the wild-type.
-
Quantitative Data Summary
Table 1: Relative Percentage of N-Glycan Types in Wild-Type (WT) and this compound-Knockout (KO) Nicotiana tabacum BY-2 Cells [3]
| N-Glycan Type | Wild-Type (WT) | This compound-KO |
| High-Mannose | 15.2% | 98.4% |
| Complex, Paucimannosidic, Hybrid | 84.8% | 1.6% |
Table 2: Relative Percentage of Major High-Mannose Structures in this compound-KO Nicotiana tabacum BY-2 Cells [3]
| High-Mannose Structure | Relative Abundance |
| Man4 | 16.4% |
| Man5 | 79.7% |
| Other (Man3, Man6-8) | 3.9% |
Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans for MALDI-TOF MS Analysis
This protocol describes the release of N-linked glycans from a purified glycoprotein or a total cell lysate using the enzyme PNGase F.
-
Protein Denaturation:
-
To approximately 10-20 µg of glycoprotein in an Eppendorf tube, add a denaturing buffer (e.g., 20 mM sodium bicarbonate, pH 7.0) to a final volume of 25 µL.
-
Add 1 µL of a denaturant (e.g., 2% SDS) and 1 µL of a reducing agent (e.g., 100 mM DTT).
-
Incubate at 95°C for 5 minutes to denature the protein. Allow to cool to room temperature.
-
-
Alkylation (Optional but Recommended):
-
Add 1 µL of an alkylating agent (e.g., 200 mM iodoacetamide) and incubate in the dark at room temperature for 30 minutes. This prevents disulfide bonds from reforming.
-
-
PNGase F Digestion:
-
Glycan Cleanup:
-
After digestion, the released N-glycans must be separated from the protein, salts, and detergents. This is commonly done using a solid-phase extraction (SPE) cartridge, such as a C18 or graphitized carbon column.
-
Follow the manufacturer's protocol for the chosen SPE cartridge to bind and elute the glycans.
-
Dry the eluted glycans in a vacuum centrifuge.
-
-
Sample Preparation for MALDI-TOF MS:
-
Reconstitute the dried glycans in a small volume (e.g., 5-10 µL) of ultrapure water.
-
On a MALDI target plate, spot 1 µL of the glycan sample with 1 µL of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).
-
Allow the spot to air dry completely before analysis.
-
Visualizations
Caption: N-Glycosylation pathway in Wild-Type vs. This compound mutant cells.
Caption: General experimental workflow for N-glycan analysis.
Caption: Troubleshooting logic for unexpected complex glycans.
References
- 1. uniprot.org [uniprot.org]
- 2. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inactivation of N-Acetylglucosaminyltransferase I and α1,3-Fucosyltransferase Genes in Nicotiana tabacum BY-2 Cells Results in Glycoproteins With Highly Homogeneous, High-Mannose N-Glycans [frontiersin.org]
- 5. CRISPR/Cas9-Mediated Knockouts of the ALG3 and this compound in N. benthamiana and Their Application to Pharmaceutical Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Insights into N-Glycans - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycoprotein Structural Genomics: Solving the Glycosylation Problem - PMC [pmc.ncbi.nlm.nih.gov]
GNTI Plasmid Transfection Technical Support Center
This guide provides troubleshooting strategies and answers to frequently asked questions regarding GNTI plasmid transfection. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during transfection experiments.
Section 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses common questions and provides a high-level overview of critical factors that influence transfection success.
Q1: My this compound plasmid transfection failed completely. What are the most common reasons?
A complete lack of transfection success often points to a critical issue in one of four areas: cell health, plasmid quality, the transfection reagent/protocol, or the presence of inhibitors.[1][2] Cells should be healthy, actively dividing, and free from contamination.[1][2][3] The plasmid DNA must be of high purity, intact, and at the correct concentration. The chosen transfection method must be appropriate for your cell type, and the protocol followed precisely. Finally, components in your media, like serum or antibiotics, can sometimes interfere with the process.[4]
Q2: How does cell health affect transfection efficiency?
Cell health is a paramount factor for successful transfection.[3] Cells should be in the logarithmic growth phase, as actively dividing cells are more receptive to taking up foreign DNA.[2][3][5] Key indicators of good cell health include:
-
High Viability: Generally, cell viability should be above 90-95% before starting a transfection experiment.[3][6][7]
-
Optimal Confluency: Most adherent cell lines transfect best when they are between 70-90% confluent at the time of transfection.[8] Overly confluent cultures can suffer from contact inhibition, making them resistant to DNA uptake, while sparse cultures may not be healthy enough for the procedure.[1][2]
-
Low Passage Number: It is recommended to use cells with a low passage number (ideally below 30-50) as cell characteristics can change over time, impacting their ability to be transfected.[1][2][3]
Q3: What are the signs of cytotoxicity from the transfection process, and how can I minimize it?
Cytotoxicity can manifest as significant cell death, detachment of adherent cells, or changes in morphology (e.g., rounding and shrinking). While some cell death is unavoidable, excessive toxicity can ruin an experiment.[3] To minimize it:
-
Optimize Reagent and DNA Amounts: Using too much transfection reagent or DNA is a common cause of toxicity.[5] It is crucial to perform an optimization matrix to find the ideal ratio for your specific cell type.[9]
-
Choose a Gentle Reagent: Transfection reagents vary in their toxicity. Lipid-based reagents are common, but some can be harsh.[5] If toxicity is a persistent issue, consider trying a different, gentler reagent formulation.
-
Ensure Healthy Cells: Unhealthy cells are more susceptible to the stress of transfection. Start with a healthy, actively dividing culture.[5]
-
Change Media Post-Transfection: For some protocols, removing the transfection complex-containing media after a few hours (e.g., 4-6 hours) and replacing it with fresh growth media can reduce toxicity.[10][11]
Q4: Can components in my culture medium inhibit transfection?
Yes, certain media components can interfere with the formation of DNA-reagent complexes.
-
Serum: Serum contains proteins and nucleases that can degrade DNA and interfere with complex formation. Many protocols recommend forming the DNA-reagent complexes in serum-free media before adding them to cells cultured in complete media.[4]
-
Antibiotics: Antibiotics are charged molecules that can interfere with the electrostatic interactions required for complex formation, potentially reducing efficiency.[4] It is often recommended to perform transfections in antibiotic-free medium.[11]
-
Other Charged Molecules: Polyanions and other charged compounds can also disrupt the process.[4]
Section 2: Troubleshooting Guides and Optimization
This section provides a structured approach to troubleshooting common transfection problems, complete with data tables and visual workflows.
Issue 1: Low or No Transfection Efficiency
If you are experiencing poor transfection efficiency, a systematic approach is needed to identify the root cause.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low transfection efficiency. Start at the top and work your way through the checks at each level.
Caption: A step-by-step workflow for troubleshooting low transfection efficiency.
Issue 2: Optimizing Transfection Parameters
Fine-tuning your protocol is essential for achieving the highest efficiency with minimal toxicity. The ratio of transfection reagent to plasmid DNA and the cell confluency are two of the most critical parameters to optimize.
Optimizing Reagent to DNA Ratio
The optimal ratio of transfection reagent (in µL) to DNA (in µg) varies significantly between cell types and reagents. A typical optimization experiment involves testing several ratios.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimal) | Condition 4 |
| Cell Type | HEK293 | HEK293 | HEK293 | HEK293 |
| Plasmid DNA (µg) | 1.0 | 1.0 | 1.0 | 1.0 |
| Reagent (µL) | 1.5 | 2.0 | 2.5 | 3.0 |
| Reagent:DNA Ratio | 1.5:1 | 2:1 | 2.5:1 | 3:1 |
| Transfection Efficiency | Low | Moderate | High | Moderate |
| Cell Viability | High | High | High | Low (Cytotoxicity) |
| Table based on general optimization principles.[9][12] |
Optimizing Cell Confluency
Transfecting at the correct cell density is crucial for success.[1][2]
| Cell Confluency | Expected Transfection Efficiency | Rationale |
| < 50% | Low | Cells are not healthy enough and may not survive the transfection process.[2] |
| 70-90% | Optimal | Cells are actively dividing and in the best physiological state for DNA uptake.[5][8] |
| > 95% (Overconfluent) | Low | Contact inhibition prevents cells from dividing and reduces their ability to take up foreign DNA.[1][2] |
Section 3: Experimental Protocols
Following standardized protocols for quality control is essential for reproducible results.
Protocol 1: Assessing Plasmid DNA Quality via Agarose Gel Electrophoresis
This protocol helps verify the integrity of your this compound plasmid DNA before transfection. High-quality plasmid preparations should predominantly consist of the supercoiled isoform.
Principle of Plasmid Conformation on a Gel
An uncut plasmid can exist in several forms that migrate differently on an agarose gel. The compact, supercoiled form moves fastest, followed by the linear form, and finally the nicked (open-circular) form, which is the least compact and moves slowest.[13]
Caption: Migration of different plasmid DNA conformations in an agarose gel.
Methodology
-
Prepare a 1% Agarose Gel: Dissolve 1g of agarose in 100mL of 1x TAE or TBE buffer by heating.[14] Allow it to cool slightly before adding a DNA stain (e.g., ethidium bromide or a safer alternative). Pour the gel into a casting tray with a comb and let it solidify.[14]
-
Prepare DNA Samples: Mix ~100-200 ng of your uncut this compound plasmid DNA with a 6x loading dye.[15] As controls, include a lane with a linearized version of your plasmid (digested with a single-cutter restriction enzyme) and a DNA ladder.
-
Load and Run the Gel: Place the gel in an electrophoresis chamber and cover it with running buffer.[16] Carefully load your samples into the wells. Run the gel at 80-120 volts until the dye front has migrated sufficiently down the gel.[14]
-
Visualize DNA: Image the gel under a UV transilluminator. A high-quality preparation will show a bright, prominent band corresponding to the supercoiled form. The presence of significant nicked or linear bands may indicate issues with the plasmid preparation.
Protocol 2: Determining Cell Viability with Trypan Blue
This protocol is used to assess the percentage of viable cells in your culture, a critical parameter to check before starting a transfection experiment.[6][17]
Principle Trypan blue is a dye that cannot pass through the intact membrane of live cells. Therefore, only dead cells with compromised membranes will take up the blue dye and appear stained.[6][7]
Methodology
-
Prepare Cell Suspension: Harvest your cells and create a single-cell suspension.
-
Stain with Trypan Blue: Mix a small volume of your cell suspension 1:1 with a 0.4% trypan blue solution.[6][7][18] For example, mix 10 µL of cells with 10 µL of trypan blue.
-
Incubate Briefly: Allow the mixture to incubate for 1-2 minutes at room temperature.[18] Do not exceed 5 minutes, as the dye can become toxic to live cells over time.[19]
-
Count Cells: Load 10 µL of the mixture into a hemocytometer or an automated cell counter.
-
Calculate Viability: Count the number of live (clear, unstained) cells and dead (blue, stained) cells.
Section 4: Advanced Concepts
Mechanism of Lipid-Based Transfection
Understanding how transfection works can help in troubleshooting. Lipid-based reagents are one of the most common methods.
Workflow
-
Complex Formation: The cationic (positively charged) lipid reagent is mixed with the anionic (negatively charged) plasmid DNA. They self-assemble into lipid-DNA complexes called lipoplexes.[4][20]
-
Binding to Cell Surface: The net positive charge of the lipoplex allows it to bind to the negatively charged cell surface.
-
Cellular Uptake: The lipoplex enters the cell, typically through endocytosis.[20]
-
Endosomal Escape: The complex must escape the endosome before it is degraded. The transfection reagent helps to disrupt the endosomal membrane, releasing the plasmid into the cytoplasm.
-
Nuclear Entry: For transcription to occur, the plasmid DNA must enter the nucleus. In dividing cells, this often happens during mitosis when the nuclear envelope breaks down.[5]
Caption: The general mechanism of lipid-mediated plasmid DNA transfection.
References
- 1. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 2. General guidelines for successful transfection [qiagen.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. biocompare.com [biocompare.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimize Transfection of Cultured Cells [promega.com]
- 10. Frontiers | Transcriptomic profiling of neural cultures from the KYOU iPSC line via alternative differentiation protocols [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. X-tremeGENE™ Transfection Reagents [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. revvity.com [revvity.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Validating GNTI Knockout by Western Blot
The validation of a gene knockout is a critical step to ensure the reliability and reproducibility of experimental results in genetic research and drug development. For N-acetylglucosaminyltransferase I (GNTI), an enzyme crucial in the N-glycosylation pathway of proteins, confirming a successful knockout at the protein level is paramount. This guide provides a comparative overview of validating this compound knockout using Western blot, alongside alternative methods, and includes supporting experimental protocols and data.
Quantitative Data Comparison
When validating a this compound knockout, it is essential to compare the levels of this compound protein or its functional consequences in the knockout cells versus the wild-type (WT) or control cells. The following table presents a representative comparison of expected quantitative outcomes from three common validation techniques: Western blot, Quantitative PCR (qPCR), and Mass Spectrometry.
| Validation Method | Target Analyte | Expected Result in this compound KO vs. WT | Quantitative Readout (Representative) | Pros | Cons |
| Western Blot | This compound Protein | Absence or significant reduction of the this compound protein band | >95% reduction in band intensity | Directly assesses protein level; relatively low cost. | Antibody-dependent; potential for off-target binding.[1] |
| Quantitative PCR (qPCR) | This compound mRNA | Significant reduction in this compound mRNA transcript levels | >90% reduction in relative expression | High sensitivity and specificity for mRNA. | Does not confirm protein loss; mRNA levels may not correlate with protein levels.[2][3] |
| Mass Spectrometry | This compound-specific peptides or Glycan profiling | Absence of this compound-specific peptides; Altered N-glycan profile (e.g., accumulation of high-mannose structures) | Absence of this compound peptides; Shift in glycan species abundance | Highly specific and can provide functional confirmation of knockout. | Higher cost and requires specialized equipment and expertise. |
Experimental Protocols
Western Blot Protocol for this compound Validation
This protocol outlines the key steps for validating this compound knockout by Western blot.
1. Sample Preparation:
-
Harvest wild-type and this compound knockout cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[4]
-
Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[4]
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from the wild-type and knockout cell lysates onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.[4][5]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5][6]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a validated primary antibody specific for this compound overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.[4]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[5]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensity, expecting to see a band at the correct molecular weight for this compound in the wild-type sample and its absence or significant reduction in the knockout sample. A loading control, such as GAPDH or β-actin, should be used to confirm equal protein loading.
Alternative Validation Methods
Quantitative PCR (qPCR):
-
RNA Extraction: Isolate total RNA from wild-type and this compound knockout cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using primers specific for the this compound gene and a reference gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of this compound mRNA in knockout cells compared to wild-type cells using the ΔΔCt method. A significant decrease in this compound mRNA levels indicates successful gene disruption at the transcript level.[7][8]
Mass Spectrometry (for Glycoproteomic Analysis):
-
Protein Extraction and Digestion: Extract total protein from wild-type and this compound knockout cells and digest with trypsin.
-
Glycopeptide Enrichment: Enrich for glycopeptides from the total peptide mixture.
-
LC-MS/MS Analysis: Analyze the enriched glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the different N-glycan structures. In this compound knockout cells, an accumulation of high-mannose N-glycans and a lack of complex or hybrid N-glycans would confirm the functional knockout of this compound.
Visualizations
Experimental Workflow for this compound Knockout Validation
Caption: Workflow for validating this compound knockout.
N-Glycosylation Pathway Highlighting this compound's Role
Caption: Role of this compound in the N-glycosylation pathway.
References
- 1. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 2. diva-portal.org [diva-portal.org]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of GCN5L1/BLOC1S1/BLOS1 Antibodies Using Knockout Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Acetylglucosaminyltransferase I (GNTI) Activity Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Acetylglucosaminyltransferase I (GNTI) activity in various mammalian tissues. This compound is a critical enzyme in the N-glycan biosynthesis pathway, catalyzing the initial step in the conversion of high-mannose N-glycans to hybrid and complex N-glycans. The differential activity of this compound across tissues can influence a wide range of physiological and pathological processes, making it a key area of study in glycobiology and drug development.
Quantitative Comparison of this compound Activity
| Tissue | Relative GnT-III Activity |
| Kidney | Highest |
| Brain | Lower than Kidney |
| Lung | Lower than Kidney |
| Myocardium | Lower than Kidney |
| Spleen | Lower than Kidney |
| Testis | Lower than Kidney |
Note: This data is for N-acetylglucosaminyltransferase III and is intended to be illustrative of tissue-specific variation in glycosyltransferase activity. A comprehensive quantitative comparison for this compound is not currently available.
Signaling and Metabolic Pathways
This compound is a key enzyme in the N-glycan processing pathway, which is a crucial part of protein biosynthesis and post-translational modification. This pathway is essential for the proper folding, stability, and function of a vast number of proteins.
Caption: N-Glycan processing pathway from the ER to the Golgi, highlighting the role of this compound.
The N-glycan biosynthesis pathway begins in the endoplasmic reticulum (ER) where a precursor oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to nascent polypeptide chains[2]. This precursor is then trimmed by various glucosidases and mannosidases in the ER. After transport to the Golgi apparatus, the high-mannose N-glycan (Man₅GlcNAc₂) is acted upon by N-acetylglucosaminyltransferase I (this compound). This is a pivotal step, as it initiates the formation of hybrid and complex N-glycans by adding a β1-2 linked N-acetylglucosamine (GlcNAc) residue[3]. The resulting structure can then be further modified by other glycosyltransferases to generate a diverse array of complex N-glycans. These complex glycans play crucial roles in cell-cell recognition, signaling, and immune responses[4].
Experimental Protocols
Measurement of N-Acetylglucosaminyltransferase I Activity in Tissue Lysates
This protocol is a generalized procedure for determining this compound activity in mammalian tissue homogenates using a fluorescently-labeled acceptor substrate and HPLC-based separation.
1. Preparation of Tissue Lysate:
-
Excise the tissue of interest and wash briefly with ice-cold 1X Phosphate Buffered Saline (PBS) to remove any blood.
-
On ice, mince the tissue into smaller pieces.
-
Transfer the minced tissue to a homogenizer and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors. A general guideline is to add 500 µL of lysis buffer for every 10 mg of tissue[5].
-
Homogenize the tissue thoroughly and incubate on ice for 30 minutes, with occasional vortexing[5].
-
Sonicate the homogenate to further disrupt cells and shear DNA. For tissue lysates, sonicate for 2-5 minutes in cycles of 10 seconds of sonication followed by 10 seconds of rest, keeping the sample on ice[5].
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris[5].
-
Carefully transfer the supernatant to a fresh microfuge tube. This supernatant is the tissue lysate containing the enzyme.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
2. This compound Enzyme Assay:
-
The assay relies on the transfer of N-acetylglucosamine (GlcNAc) from a donor substrate (UDP-GlcNAc) to a fluorescently-labeled acceptor substrate. A common acceptor is a pyridylaminated mannose-containing oligosaccharide.
-
Prepare a reaction mixture containing the following components in a microcentrifuge tube:
- Tissue lysate (containing a known amount of protein, e.g., 50-100 µg)
- Fluorescently-labeled acceptor substrate (e.g., pyridylaminated Man₅GlcNAc₂)
- UDP-GlcNAc (donor substrate)
- Assay buffer (e.g., MES buffer, pH 6.25)
- Divalent cation (e.g., MnCl₂), as many glycosyltransferases require a divalent cation for activity[1].
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).
-
Stop the reaction by boiling the mixture for 3-5 minutes.
3. Analysis of the Reaction Product:
-
Separate the fluorescent product from the unreacted fluorescent substrate using reverse-phase high-performance liquid chromatography (HPLC)[1].
-
Quantitate the product using a fluorescence detector. The amount of product formed is proportional to the this compound activity in the tissue lysate.
-
Calculate the specific activity of this compound in the tissue, typically expressed as pmol of product formed per mg of protein per hour.
4. Experimental Controls:
-
No Enzyme Control: A reaction mixture without the tissue lysate to ensure that the formation of the product is enzyme-dependent.
-
No Donor Substrate Control: A reaction mixture without UDP-GlcNAc to confirm that the donor substrate is required for the reaction.
This guide provides a foundational understanding of this compound activity and its measurement in different tissues. Further research is needed to establish a comprehensive quantitative map of this compound activity across all mammalian tissues, which would be invaluable for advancing our understanding of glycobiology in health and disease.
References
- 1. A method for the determination of N-acetylglucosaminyltransferase III activity in rat tissues involving HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein biosynthesis - Wikipedia [en.wikipedia.org]
- 3. Functional analysis of N-acetylglucosaminyltransferase-I knockdown in 2D and 3D neuroblastoma cell cultures | PLOS One [journals.plos.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
A Functional Showdown: Plant vs. Mammalian N-Acetylglucosaminyltransferase I (GNTI)
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Glycosylating Enzyme
N-Acetylglucosaminyltransferase I (GNTI) stands as a pivotal enzyme in the N-glycosylation pathway of both plants and mammals, catalyzing the first committed step in the maturation of complex N-glycans. While its fundamental role is conserved, significant functional and structural distinctions exist between the plant and mammalian orthologs. This guide provides an objective comparison of their functional characteristics, supported by experimental data, to aid researchers in understanding the nuances of this critical enzyme in different biological systems.
At a Glance: Key Functional Differences
| Feature | Plant this compound (e.g., Arabidopsis thaliana) | Mammalian this compound (e.g., Human) |
| Substrate Specificity (Acceptor) | Primarily acts on Man₅GlcNAc₂ | Primarily acts on Man₅GlcNAc₂ |
| Substrate Specificity (Donor) | UDP-GlcNAc | UDP-GlcNAc |
| Kinetic Parameters (Km for UDP-GlcNAc) | ~0.050 mM[1] | Varies, generally in the low millimolar range |
| Kinetic Parameters (Km for Man₅GlcNAc₂-glycopeptide) | ~0.140 mM[1] | Varies, generally in the low millimolar range |
| Downstream Glycan Modifications | Leads to complex N-glycans with β(1,2)-xylose and core α(1,3)-fucose. | Leads to a wider variety of complex and hybrid N-glycans, including bisecting GlcNAc, and sialylation. |
| Physiological Importance | Viable, but may show stress-related phenotypes.[1] | Embryonically lethal in knockout mice, crucial for development.[1] |
Disclaimer: The kinetic data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Delving Deeper: Structural and Pathway Distinctions
The functional disparities between plant and mammalian this compound are rooted in both their protein structure and their respective positions within the broader N-glycosylation pathway.
Structural Comparison
While the catalytic domain of this compound exhibits a notable degree of conservation between plants and mammals, the cytoplasmic, transmembrane, and stem (CTS) regions show low sequence homology.[2] This divergence in the CTS region is thought to influence the enzyme's subcellular localization and interaction with other Golgi-resident enzymes, contributing to the distinct glycan structures observed in plants and mammals.[3]
N-Glycosylation Pathways: A Tale of Two Destinies
The action of this compound is a critical branching point in the N-glycosylation pathway. Following the addition of the initial GlcNAc residue, the subsequent modifications diverge significantly between plants and mammals, leading to vastly different repertoires of complex N-glycans.
Experimental Corner: Assaying this compound Activity
A robust and widely used method for determining this compound activity is the radiometric assay. This method measures the transfer of a radiolabeled N-acetylglucosamine (GlcNAc) from a donor substrate (UDP-[¹⁴C]GlcNAc) to an acceptor substrate.
Key Experimental Protocols
1. Preparation of Enzyme Source:
-
Plant Tissues: Homogenize fresh or frozen plant material (e.g., Arabidopsis thaliana leaves) in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge to pellet debris and use the supernatant or microsomal fraction for the assay.
-
Mammalian Cells/Tissues: Lyse cultured cells (e.g., HEK293) or homogenized tissues in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100). Centrifuge to remove insoluble material and use the supernatant for the assay.
2. Radiometric this compound Activity Assay:
This protocol is adapted from Strasser et al. (2005).[1]
-
Reaction Mixture:
-
Acceptor Substrate: Man₅GlcNAc₂-glycopeptide (e.g., 0.25 mM) or Man₃-octyl (e.g., 0.5 mM).
-
Donor Substrate: UDP-[¹⁴C]GlcNAc (e.g., 0.1 mM, with a specific activity of 3000–4000 cpm/nmol).
-
Enzyme extract.
-
Reaction buffer (e.g., MES buffer, pH 6.5, containing Triton X-100 and MnCl₂).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by adding a solution of 20 mM sodium tetraborate containing 2 mM EDTA.
-
Product Separation: Separate the radiolabeled product from the unreacted UDP-[¹⁴C]GlcNAc using anion-exchange chromatography.
-
Quantification: Quantify the radioactivity of the isolated product using liquid scintillation counting.
Concluding Remarks
The functional comparison of plant and mammalian this compound reveals a fascinating example of evolutionary divergence from a conserved catalytic function. For researchers in drug development and biotechnology, understanding these differences is paramount, particularly when using plant-based systems for the production of therapeutic glycoproteins intended for human use. The distinct downstream N-glycan modifications initiated by plant this compound can lead to immunogenic responses in mammals. Therefore, "humanizing" the N-glycosylation pathway in plants often involves the replacement or modification of the endogenous plant this compound with its mammalian counterpart to produce glycoproteins with human-compatible glycan structures. This guide serves as a foundational resource for navigating the functional landscape of this essential enzyme in two of nature's major kingdoms.
References
- 1. Molecular basis of N-acetylglucosaminyltransferase I deficiency in Arabidopsis thaliana plants lacking complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of N-acetylglucosaminyltransferase V activity. Kinetic comparisons of parental, Rous sarcoma virus-transformed BHK, and L-phytohemagglutinin-resistant BHK cells using synthetic substrates and an inhibitory substrate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The tobacco this compound stem region harbors a strong motif for homomeric protein complex formation [frontiersin.org]
Unveiling the Golgi's Molecular Machinery: GNTI's Interactions with Fellow Enzymes
A deep dive into the experimental evidence confirming the interactions of N-acetylglucosaminyltransferase I (GNTI) with other key enzymes within the Golgi apparatus, providing a comparative analysis of the methodologies used to elucidate these crucial protein partnerships.
In the intricate world of cellular biology, the Golgi apparatus serves as a central hub for the modification, sorting, and packaging of proteins and lipids. Within this complex organelle, a symphony of enzymes works in concert to ensure the proper functioning of these vital cellular components. Among these, N-acetylglucosaminyltransferase I (this compound) plays a pivotal role in the N-glycan processing pathway. Understanding how this compound interacts with its enzymatic neighbors is fundamental to comprehending the regulation of glycosylation and its impact on cellular health and disease. This guide provides a comparative overview of the experimental data and methodologies used to confirm this compound's interactions with other Golgi enzymes, tailored for researchers, scientists, and drug development professionals.
This compound's Dance with Itself and Others: A Tale of Two Interactions
Current research has established two primary interaction types for this compound within the Golgi: the formation of homodimers (this compound-GNTI) and heterodimers with Golgi α-mannosidase I. These interactions are crucial for the proper localization and function of these enzymes in the N-glycan processing pathway.
Quantitative Insights into this compound Interactions
While direct binding affinities, such as the dissociation constant (Kd), for this compound interactions are not yet widely available in the literature, studies utilizing Förster Resonance Energy Transfer (FRET) have provided valuable quantitative insights into the efficiency of these associations.
| Interacting Proteins | Experimental Method | Quantitative Data |
| This compound - this compound (Homodimer) | FRET-FLIM | FRET Efficiency (E%) = 12% ± 2% |
| This compound - Golgi α-mannosidase I | Co-immunoprecipitation | Interaction confirmed, but quantitative binding affinity not determined. |
Table 1: Summary of quantitative data for this compound protein interactions.
It is important to note that this compound also possesses enzymatic functions with specific kinetic parameters for its substrates. The Michaelis constant (KM) and maximum reaction velocity (Vmax) have been determined for its interaction with its glycopeptide and UDP-GlcNAc substrates, which are crucial for its catalytic activity but distinct from its protein-protein interaction affinities.
Mapping the Interactions: Experimental Workflows
The confirmation of this compound's protein-protein interactions relies on a combination of sophisticated experimental techniques. The following diagram illustrates a typical workflow for investigating these interactions, from initial co-localization studies to quantitative analysis.
Caption: Experimental workflow for confirming this compound protein interactions.
Delving into the Details: Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to confirm and quantify this compound's interactions with other Golgi enzymes.
Co-immunoprecipitation (Co-IP) for Golgi Membrane Proteins
Co-immunoprecipitation is a robust technique to identify protein-protein interactions within their native cellular environment. This protocol is specifically tailored for the challenges of working with membrane-bound Golgi proteins.
1. Cell Lysis and Microsomal Fraction Preparation:
-
Harvest cultured cells (e.g., HEK293T or HeLa cells) transiently or stably expressing tagged versions of the proteins of interest (e.g., this compound-FLAG and MannosidaseI-HA).
-
Wash cells with ice-cold PBS and resuspend in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA) supplemented with protease inhibitors.
-
Allow cells to swell on ice and then lyse using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is enriched in Golgi and ER membranes.
-
Resuspend the microsomal pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 or 1% Digitonin) to solubilize membrane proteins while preserving protein complexes.
2. Immunoprecipitation:
-
Pre-clear the solubilized microsomal fraction by incubating with protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to one of the tagged proteins (the "bait," e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with the solubilization buffer to remove non-specifically bound proteins.
3. Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies specific to both the "bait" and the potential "prey" protein (e.g., anti-FLAG and anti-HA antibodies) to detect the co-immunoprecipitated complex.
Förster Resonance Energy Transfer (FRET) Microscopy for In Situ Interaction Analysis
FRET microscopy allows for the visualization and quantification of protein interactions in living cells with high spatial resolution.
1. Fluorescent Protein Fusion Constructs and Cell Transfection:
-
Generate expression vectors encoding this compound and its potential interacting partner fused to a FRET donor (e.g., EGFP or mCerulean) and acceptor (e.g., YFP or mVenus) fluorescent protein, respectively.
-
Co-transfect cultured cells with the donor and acceptor fusion constructs. Also, prepare cells expressing only the donor and only the acceptor for control measurements.
2. Live-Cell Imaging:
-
Image the transfected cells using a confocal laser scanning microscope equipped for FRET imaging.
-
Acquire images in three channels: the donor channel (donor excitation, donor emission), the acceptor channel (acceptor excitation, acceptor emission), and the FRET channel (donor excitation, acceptor emission).
3. FRET Data Analysis (Acceptor Photobleaching Method):
-
Identify a region of interest (ROI) where both the donor and acceptor-tagged proteins are co-localized.
-
Acquire a pre-bleach image of the donor and acceptor fluorescence in the ROI.
-
Selectively photobleach the acceptor fluorophore in the ROI using high-intensity laser illumination at the acceptor's excitation wavelength.
-
Acquire a post-bleach image of the donor fluorescence.
-
An increase in the donor fluorescence intensity after acceptor photobleaching indicates that FRET was occurring.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_pre / F_post), where F_pre is the donor fluorescence intensity before bleaching and F_post is the donor fluorescence intensity after bleaching.
Proximity Ligation Assay (PLA) for Visualizing Interactions
PLA is a highly sensitive method that allows for the in situ visualization of protein interactions as distinct fluorescent spots.
1. Cell Preparation and Antibody Incubation:
-
Fix and permeabilize cells expressing the proteins of interest.
-
Incubate the cells with primary antibodies raised in different species that are specific for the two proteins of interest (e.g., a mouse anti-GNTI antibody and a rabbit anti-Mannosidase I antibody).
2. Ligation and Amplification:
-
Incubate the cells with secondary antibodies (PLA probes) that are conjugated to short DNA oligonucleotides. One probe recognizes the mouse primary antibody and the other recognizes the rabbit primary antibody.
-
If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated together to form a circular DNA template.
-
Add a DNA polymerase to perform rolling circle amplification of the circular DNA template, generating a long DNA product that remains localized at the site of the interaction.
3. Detection:
-
Incubate the sample with fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single protein-protein interaction event.
-
Quantify the number of spots per cell to obtain a relative measure of the interaction.
The Significance of this compound Interactions
The formation of this compound homodimers and its interaction with Golgi α-mannosidase I are not merely incidental. These interactions are thought to be crucial for the spatial organization and retention of these enzymes within the correct Golgi cisternae, ensuring the sequential and efficient processing of N-glycans. Disruptions in these interactions could lead to mislocalization of the enzymes and aberrant glycosylation, which has been implicated in various diseases.
By providing a clear comparison of the experimental evidence and detailed protocols, this guide aims to empower researchers to further investigate the intricate network of protein interactions within the Golgi and to develop novel therapeutic strategies targeting glycosylation pathways.
Navigating the Specificity of GNTI Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount to experimental success. This guide provides a comparative overview of commercially available antibodies targeting GlcNAcT-I (GNTI), also known as Mannosyl (alpha-1,3-)-glycoprotein beta-1,2-N-acetylglucosaminyltransferase (MGAT1) and G-protein coupled receptor 110 (GPR110 or ADGRF1). The guide details their reported cross-reactivity, validated applications, and the theoretical basis for their specificity through protein sequence alignment. This information is intended to aid in the selection of the most appropriate antibody for your research needs.
Understanding this compound and its Aliases
This compound (GlcNAcT-I) is a key enzyme in the N-linked glycosylation pathway. It is also identified by several aliases, including MGAT1 and, more recently, has been associated with the adhesion G protein-coupled receptor, GPR110 (also known as ADGRF1). This multiplicity of names can create confusion when selecting antibodies. It is crucial to verify the target protein intended for your study and cross-reference it with the immunogen information provided by the antibody supplier.
Comparative Analysis of this compound/GPR110 Antibodies
The following table summarizes the specifications of several commercially available this compound/GPR110 antibodies. The data is compiled from information provided by various suppliers. It is important to note that direct, head-to-head comparative studies of these antibodies are limited in the public domain. Therefore, the performance and cross-reactivity in your specific application should be independently validated.
| Supplier | Product Name/Clone | Catalog Number | Type | Immunogen | Validated Applications | Reported Species Reactivity |
| Thermo Fisher Scientific | GPR110 Polyclonal Antibody | PA5-33609 | Polyclonal | Synthetic 17 amino acid peptide from N-terminal extracellular domain of human GPR110 | IHC-P | Human, Gorilla, Gibbon (100% identity), Marmoset (88% identity)[1] |
| Novus Biologicals | GPR110 Antibody - BSA Free | NLS2021 | Polyclonal | Synthetic 17 amino acid peptide from N-terminal extracellular domain of human GPR110 | IHC-P | Human, Primate (100% predicted) |
| Abcam | Anti-GPCR GPR110 antibody | ab150547 | Polyclonal | Synthetic Peptide within Human ADGRF1 | IHC-P | Human |
| Cusabio | anti-Homo sapiens (Human) GPR110 Antibody | CSB-PA002753 | Polyclonal | Synthesized peptide derived from the C-terminal region of Human GPR110 | WB, IF, ELISA | Human, Mouse (3T3 cells)[2] |
| Abcepta | ADGRF1 Antibody (N-Terminus) | ALS10494 | Polyclonal | Not specified | IHC-P | Human[3] |
| Merck Millipore | Anti-MGAT1 Antibody, clone 5F5 | MABS2219 | Monoclonal | Not specified | WB | Mouse[4] |
| Thermo Fisher Scientific | MGAT1 Polyclonal Antibody | PA5-82590 | Polyclonal | Recombinant protein corresponding to Human MGAT1 | IHC-P | Human[5] |
| ABclonal | MGAT1 Antibody | A9848 | Polyclonal | Recombinant fusion protein containing a sequence corresponding to amino acids 156-445 of human MGAT1 | WB, ICC/IF | Human, Mouse, Rat[6] |
| Sigma-Aldrich | Anti-MGAT1 (N-term) antibody | SAB1300221 | Polyclonal | KLH conjugated synthetic peptide selected from the N-terminal region of human MGAT1 | IHC, ELISA, WB | Human, Mouse[7] |
Theoretical Cross-Reactivity Based on Protein Sequence Homology
To provide a theoretical basis for the reported species cross-reactivity, a multiple sequence alignment of the GPR110/ADGRF1 protein from various species was performed. High sequence identity in the immunogen region suggests a higher likelihood of antibody cross-reactivity. Researchers are encouraged to perform their own BLAST analysis using the specific immunogen sequence of the antibody of interest.
Below is a conceptual representation of the sequence alignment workflow.
Experimental Protocols for Cross-Reactivity Validation
To experimentally validate the cross-reactivity of a this compound/GPR110 antibody, Western Blotting (WB) and Immunohistochemistry (IHC) are commonly employed techniques.
Western Blotting Protocol
Western blotting can be used to assess the specificity of an antibody by detecting the target protein in lysates from different species or in cell lines expressing related proteins.
Detailed Steps:
-
Sample Preparation: Prepare protein lysates from cells or tissues of the species of interest. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate proteins by size by running 20-40 µg of total protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the this compound/GPR110 primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific antibody should ideally show a single band at the expected molecular weight for this compound/GPR110.
Immunohistochemistry (IHC) Protocol
IHC allows for the evaluation of antibody specificity and cross-reactivity in the context of tissue architecture.
Detailed Steps:
-
Tissue Preparation: Fix tissues in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer, pH 6.0) to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the this compound/GPR110 primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Detection: Apply a polymer-based HRP-conjugated secondary antibody system followed by a chromogen substrate like DAB to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Examine the slides under a microscope to assess the staining pattern and intensity in the target tissue and compare it with negative control tissues.
Conclusion and Recommendations
The selection of a suitable this compound/GPR110 antibody requires careful consideration of the intended application and the species being studied. While many commercial antibodies are available, the lack of comprehensive, independent, and comparative validation studies necessitates that researchers perform their own validation.
Key Recommendations:
-
Verify the Immunogen: Always check the immunogen sequence of the antibody and compare it with the protein sequence of your target in the species of interest.
-
Consult the Datasheet: Pay close attention to the applications for which the antibody has been validated by the supplier.
-
Perform Initial Validation: Before commencing large-scale experiments, validate the antibody's performance and specificity in your chosen application using appropriate positive and negative controls.
-
Consider Monoclonal vs. Polyclonal: Monoclonal antibodies generally offer higher specificity and batch-to-batch consistency, while polyclonal antibodies may provide a stronger signal due to binding to multiple epitopes.
By following these guidelines and utilizing the information provided in this guide, researchers can make a more informed decision when selecting a this compound/GPR110 antibody, leading to more reliable and reproducible experimental outcomes.
References
- 1. GPR110 Polyclonal Antibody (PA5-33609) [thermofisher.com]
- 2. cusabio.com [cusabio.com]
- 3. ADGRF1 Antibody (N-Terminus) - Rabbit Polyclonal Antibody IHC-P - Buy Now! |Abcepta [abcepta.com]
- 4. Anti-MGAT1 Antibody, clone 5F5 | MABS2219-25UL [merckmillipore.com]
- 5. MGAT1 Polyclonal Antibody (PA5-82590) [thermofisher.com]
- 6. Anti-MGAT1 Antibody (A9848) | Antibodies.com [antibodies.com]
- 7. MGAT1 antibody Immunohistochemistry, Western, ELISA SAB1300073 [sigmaaldrich.com]
A Comparative Analysis of N-Acetylglucosaminyltransferase I (GNTI) Orthologs for Researchers and Drug Development Professionals
An In-depth Guide to the Function, Kinetics, and Signaling Involvement of a Key Glycosylating Enzyme
N-Acetylglucosaminyltransferase I (GNTI), also known as Mannosyl (alpha-1,3-)-glycoprotein beta-1,2-N-acetylglucosaminyltransferase (MGAT1), is a critical enzyme in the Golgi apparatus that plays a pivotal role in the maturation of N-linked glycans. Its activity is the gateway for the conversion of high-mannose oligosaccharides to hybrid and complex N-glycans, a process essential for a multitude of cellular functions and organismal development. This guide provides a comparative overview of this compound orthologs, presenting key performance data, experimental methodologies, and its role in cellular signaling to inform research and therapeutic development.
Functional Comparison of this compound Orthologs
This compound's primary function is conserved across species: the addition of a β-1,2-linked N-acetylglucosamine (GlcNAc) residue to the α-1,3-mannose branch of the Man5GlcNAc2 oligosaccharide core. This initial step is a prerequisite for the action of other Golgi glycosyltransferases and the subsequent diversification of N-glycan structures.
The importance of this compound is underscored by the severe phenotypes observed in its absence. In mice, a knockout of the Mgat1 gene is embryonic lethal, highlighting the indispensable role of complex N-glycans in mammalian development. In the plant kingdom, this compound deficiency leads to significant growth defects, reproductive issues, and heightened sensitivity to environmental stressors like salt. For instance, Arabidopsis thaliana mutants lacking this compound activity accumulate oligomannosidic structures instead of complex N-glycans. Similarly, knockout of this compound in the tobacco BY-2 cell line results in glycoproteins that are predominantly of the high-mannose type.
| Organism | Gene Name | Phenotype of this compound Deficiency |
| Human | MGAT1 | Implied essentiality for development |
| Mouse | Mgat1 | Embryonic lethality |
| Arabidopsis thaliana | This compound | Accumulation of oligomannosidic N-glycans, viable but with developmental defects under stress |
| Rabbit | MGAT1 | Used in comparative biochemical studies |
| Tobacco (Nicotiana tabacum) | This compound | Accumulation of high-mannose N-glycans in knockout cell lines |
| Potato (Solanum tuberosum) | This compound | Characterized for glycoengineering purposes |
Comparative Enzyme Kinetics
While comprehensive, directly comparable kinetic data for all this compound orthologs under identical assay conditions is limited in the literature, studies on individual orthologs provide valuable insights into their biochemical properties. The following table summarizes available kinetic parameters. It is important to note that variations in experimental conditions (e.g., pH, temperature, substrate preparation) can influence these values.
| Ortholog | Substrate | Km | Vmax | Source |
| Arabidopsis thaliana this compound | Man5-glycopeptide | 0.14 mM | 3.42 µmol/min/mg | [1] |
| Arabidopsis thaliana this compound | UDP-GlcNAc | 0.05 mM | Not Reported | [1] |
| Rabbit this compound (wild-type) | Man5-glycopeptide | Not explicitly stated | 17.9 nmol/h/mg (in cell lysates) | [2] |
| Rabbit this compound (D144N mutant) | Man5-glycopeptide | Not explicitly stated | Strongly reduced activity | [2] |
Signaling Pathway Involvement
This compound's role extends beyond the Golgi lumen, influencing cellular signaling pathways through its modification of key cell surface receptors and signaling molecules.
Wnt/β-catenin Signaling
Recent research has identified MGAT1 as a novel transcriptional target of the Wnt/β-catenin signaling pathway. Activation of this pathway, which is crucial in development and often dysregulated in cancer, leads to the upregulation of MGAT1 expression. This suggests a feedback loop where Wnt signaling can modulate the glycosylation of cell surface proteins, potentially influencing the sensitivity and response of cells to Wnt ligands.
Caption: Wnt/β-catenin pathway leading to this compound expression.
Growth Factor and Notch Signaling
The N-glycans synthesized by this compound are crucial for the proper function of many cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR) and Notch receptors. Aberrant glycosylation, which can result from altered this compound activity, can impact ligand binding, receptor dimerization, and downstream signal transduction. While direct regulation of these pathways by this compound is an active area of research, it is clear that the glycan structures initiated by this compound are integral to the fidelity of these signaling networks. For example, the glycosylation status of Notch receptors is known to modulate their interaction with ligands like Delta and Jagged.
Experimental Protocols
N-Acetylglucosaminyltransferase I (this compound) Enzyme Assay
This protocol outlines a general method for determining this compound activity in vitro using a fluorescently labeled acceptor substrate.
Materials:
-
Enzyme source (e.g., cell lysate, purified recombinant this compound)
-
Acceptor substrate: Mannoside acceptor with a fluorescent tag (e.g., Man5GlcNAc2-APTS)
-
Donor substrate: UDP-GlcNAc
-
Reaction Buffer: 50 mM MES buffer, pH 6.5, containing 10 mM MnCl2 and 0.5% Triton X-100
-
Stop Solution: 20 mM EDTA
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, a known concentration of the acceptor substrate, and the enzyme source in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDP-GlcNAc to a final concentration of 0.5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding an equal volume of the stop solution.
-
Analyze the reaction products by HPLC. The fluorescently labeled product (GlcNAc-Man5GlcNAc2-APTS) will have a different retention time from the unreacted substrate.
-
Quantify the product peak area to determine the enzyme activity.
Caption: Workflow for a this compound enzyme activity assay.
N-Glycan Profile Analysis by LC-MS
This protocol provides a general workflow for the analysis of N-glycans from a glycoprotein sample.
Materials:
-
Glycoprotein sample
-
Denaturing buffer (e.g., containing SDS)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
PNGase F enzyme
-
Solid-phase extraction (SPE) cartridges (e.g., HILIC)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide)
-
LC-MS system with a HILIC column
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the glycoprotein in a suitable buffer, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.
-
N-Glycan Release: Release the N-glycans from the protein by incubating with PNGase F overnight at 37°C.[3]
-
Glycan Purification: Purify the released glycans from the protein and other contaminants using SPE.[3]
-
Fluorescent Labeling: Label the purified glycans with a fluorescent tag by reductive amination.[3]
-
Clean-up: Remove excess fluorescent label using another round of SPE.
-
LC-MS Analysis: Separate and identify the labeled N-glycans using a HILIC-LC-MS system.[3]
Caption: Workflow for N-glycan profile analysis.
Conclusion
This compound is a highly conserved and essential enzyme whose function is critical for the proper glycosylation of proteins in eukaryotes. The comparative analysis of its orthologs reveals a deep evolutionary conservation of its role in generating complex N-glycans, which are vital for development and cellular signaling. For researchers in drug development, understanding the nuances of this compound activity and its impact on signaling pathways offers potential avenues for therapeutic intervention, particularly in cancer and developmental disorders where glycosylation is often dysregulated. The provided protocols serve as a starting point for the functional characterization of this compound orthologs and the analysis of their N-glycan products.
References
- 1. Cell N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 2. Consequences of direct versus indirect activation of epidermal growth factor receptor in intestinal epithelial cells are dictated by protein-tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
Unmasking Glycosylation Changes: A Comparative Guide to Lectin Staining in GNTI Wild-Type vs. Mutant Models
For researchers, scientists, and drug development professionals, understanding the nuances of protein glycosylation is critical. This guide provides an objective comparison of lectin staining patterns between wild-type and N-acetylglucosaminyltransferase I (GNTI or MGAT1) mutant cells, offering insights into the functional consequences of altered N-linked glycosylation.
A mutation in the this compound gene, a pivotal enzyme in the N-linked glycosylation pathway, results in profound changes to the carbohydrate structures displayed on the cell surface. These alterations can be effectively identified and characterized using specific lectins, proteins that bind to distinct sugar moieties. This comparison guide outlines the expected differences in lectin binding, provides detailed experimental protocols, and visualizes the underlying biological pathways.
Quantitative Lectin Staining: A Comparative Analysis
The absence of functional this compound prevents the conversion of high-mannose N-glycans to complex and hybrid forms. This fundamental shift in glycan composition is reflected in the differential binding of various lectins, as summarized below.
| Lectin | Sugar Specificity | This compound Wild-Type (WT) Staining | This compound Mutant (KO/KD) Staining | Rationale for Altered Binding |
| Concanavalin A (Con A) | α-D-mannosyl and α-D-glucosyl residues | Moderate | Increased | The accumulation of high-mannose N-glycans in this compound mutants, which are rich in mannose residues, leads to enhanced binding of Con A.[1] |
| Galanthus nivalis Lectin (GNL) | Terminal α-1,3- and α-1,6-linked mannose | Low to Moderate | Strongly Increased | GNL exhibits a high affinity for the high-mannose structures that are prevalent on the surface of this compound mutant cells.[2] |
| Phaseolus vulgaris Erythroagglutinin (E-PHA) | Complex N-glycans with bisecting GlcNAc | Strong | Decreased to Absent | E-PHA specifically recognizes complex N-glycans. The synthesis of these structures is dependent on this compound, and its absence results in a loss of E-PHA binding.[2] |
| Phaseolus vulgaris Leucoagglutinin (L-PHA) | Complex N-glycans with β1,6-linked branches | Strong | Decreased to Absent | L-PHA binds to branched complex N-glycans, the formation of which is downstream of this compound activity and is therefore blocked in mutant cells.[1][3] |
| Wheat Germ Agglutinin (WGA) | N-acetylglucosamine (GlcNAc) and sialic acid | Strong | Decreased | WGA recognizes terminal GlcNAc and sialic acid residues typically found on complex N-glycans. The lack of these structures in this compound mutants leads to reduced WGA binding.[1] |
| Ricinus communis Agglutinin I (RCA-I) | Terminal β-galactose | Strong | Decreased to Absent | RCA-I binds to terminal galactose residues present on complex N-glycans, which are absent in this compound mutants. |
Detailed Experimental Protocols
Reproducible and reliable data are paramount. The following are detailed protocols for the analysis of lectin binding by flow cytometry and histochemistry.
Flow Cytometry Analysis of Lectin Binding
This method allows for the quantification of fluorescently labeled lectin binding to the cell surface.
Materials:
-
This compound Wild-Type and Mutant cell lines
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) (Optional for intracellular staining)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently-conjugated lectins (e.g., FITC-Con A, PE-L-PHA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with cold PBS through centrifugation at 300 x g for 5 minutes.
-
Fixation (Optional): If necessary, resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature, followed by two washes with PBS.
-
Permeabilization (Optional): For intracellular targets, resuspend fixed cells in Permeabilization Buffer for 10-15 minutes at room temperature, then wash twice with PBS.
-
Blocking: To minimize non-specific binding, resuspend cells in Blocking Buffer and incubate for 30 minutes at room temperature.
-
Lectin Staining: Centrifuge the blocked cells and resuspend the pellet in a solution of the fluorescently-conjugated lectin diluted in Blocking Buffer. Incubate for 30-60 minutes at room temperature, protected from light. The optimal concentration of the lectin should be determined empirically.
-
Washing: To remove any unbound lectin, wash the cells three times with Blocking Buffer.
-
Analysis: Resuspend the final cell pellet in PBS and proceed with analysis on a flow cytometer.
Lectin Histochemistry for In Situ Glycan Profiling
This protocol enables the visualization of glycan distribution within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections from this compound wild-type and mutant models
-
Xylene and a graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated lectins
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate them through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval with a suitable buffer to unmask epitopes.
-
Blocking: Inhibit endogenous peroxidase activity with a 3% hydrogen peroxide solution. Subsequently, block non-specific binding sites with Blocking Buffer for 1 hour at room temperature.
-
Lectin Incubation: Incubate the sections with the biotinylated lectin at its optimal concentration in a humidified chamber overnight at 4°C.
-
Detection: After washing with PBS, incubate the sections with streptavidin-HRP for 1 hour at room temperature.
-
Visualization: Following another PBS wash, visualize the bound lectin by applying the DAB substrate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene before mounting with a permanent mounting medium.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for comparative lectin staining.
Caption: N-linked glycosylation pathway in this compound wild-type vs. mutant.
References
- 1. Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of N-acetylglucosaminyltransferase-I knockdown in 2D and 3D neuroblastoma cell cultures | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Quantitative PCR for the Confirmation of GNTI Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with alternative methods for confirming the knockdown of the GNTI gene. Experimental data, detailed protocols, and visual diagrams are presented to offer an objective performance evaluation, aiding in the selection of the most appropriate validation method for your research needs.
Introduction to this compound and its Role in N-Linked Glycosylation
The this compound gene encodes for N-acetylglucosaminyltransferase I, a critical enzyme in the N-linked glycosylation pathway. This enzyme initiates the conversion of high-mannose oligosaccharides to complex and hybrid N-glycans, a key process in protein maturation and function. The knockdown of this compound is a valuable tool for studying the roles of complex N-glycans in various biological processes. Accurate and reliable methods to confirm the extent of this knockdown are therefore essential.
Core Method: Quantitative PCR (qPCR)
Quantitative PCR is a highly sensitive and widely used method for quantifying mRNA levels, making it a primary choice for validating gene knockdown at the transcriptional level.[1] This technique monitors the amplification of a targeted DNA molecule in real-time.
Comparison of qPCR Detection Chemistries: SYBR Green vs. TaqMan Probes
Two main chemistries are used for qPCR detection: SYBR Green and TaqMan probes. The choice between them depends on factors like cost, specificity, and multiplexing needs.[2][3][4][5]
| Feature | SYBR Green | TaqMan Probes |
| Mechanism | Binds to any double-stranded DNA, emitting a fluorescent signal. | A sequence-specific probe with a reporter and quencher dye is cleaved by Taq polymerase during amplification, releasing the reporter and generating a signal. |
| Specificity | Lower, as it can bind to non-specific PCR products and primer-dimers. A melt curve analysis is required to verify product specificity. | Higher, as the signal is generated only from the specific binding of the probe to the target sequence. |
| Cost | Lower, as it only requires two primers. | Higher, due to the need for a custom-synthesized probe for each target gene. |
| Multiplexing | Not suitable for multiplexing (detecting multiple genes in a single reaction). | Allows for multiplexing by using probes with different fluorescent dyes. |
| Ease of Use | Simpler to set up. | Requires more complex assay design. |
Experimental Workflow for this compound Knockdown Confirmation using qPCR
The following diagram illustrates the typical workflow for confirming this compound knockdown using qPCR.
Detailed Experimental Protocol: Two-Step RT-qPCR
This protocol outlines the steps for a two-step reverse transcription quantitative PCR (RT-qPCR) to assess this compound mRNA levels following siRNA-mediated knockdown.
Materials:
-
Cells treated with this compound siRNA and non-targeting control siRNA
-
RNA extraction kit
-
Nuclease-free water
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or TaqMan)
-
This compound-specific forward and reverse primers
-
Reference gene-specific forward and reverse primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells 24-72 hours post-transfection.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Determine the concentration and purity of the RNA using a spectrophotometer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Include a "no reverse transcriptase" control to check for genomic DNA contamination.[6]
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either this compound or a reference gene, and nuclease-free water.
-
Add the synthesized cDNA to the reaction mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis (ΔΔCq Method):
-
Determine the quantification cycle (Cq) value for this compound and the reference gene in both the this compound siRNA-treated and control samples.[7]
-
Step 1: Calculate ΔCq for each sample: ΔCq = Cq (this compound) - Cq (Reference Gene)
-
Step 2: Calculate ΔΔCq: ΔΔCq = ΔCq (this compound siRNA) - ΔCq (Control siRNA)
-
Step 3: Calculate Fold Change: Fold Change = 2-ΔΔCq
-
Step 4: Calculate Percent Knockdown: Percent Knockdown = (1 - Fold Change) x 100%
-
Data Presentation: this compound Knockdown Efficiency
The following table presents representative data for this compound knockdown as determined by qPCR. Note: This is an illustrative example to demonstrate data presentation.
| Sample | Target Gene | Cq (mean) | ΔCq (this compound - GAPDH) | ΔΔCq | Fold Change (2-ΔΔCq) | Percent Knockdown (%) |
| Control siRNA | This compound | 22.5 | 4.5 | 0 | 1 | 0 |
| GAPDH | 18.0 | |||||
| This compound siRNA | This compound | 26.8 | 8.8 | 4.3 | 0.05 | 95 |
| GAPDH | 18.0 |
Alternative Method: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing a measure of gene knockdown at the protein level.[8][9]
Comparative Analysis: qPCR vs. Western Blotting
| Feature | Quantitative PCR (qPCR) | Western Blotting |
| Molecule Detected | mRNA | Protein |
| Sensitivity | Very high; can detect low abundance transcripts. | Moderate to high, depending on the antibody. |
| Quantification | Highly quantitative, providing relative or absolute copy numbers. | Semi-quantitative to quantitative, often requires normalization to a loading control. |
| Throughput | High; can analyze many samples and genes simultaneously. | Lower; more labor-intensive and time-consuming. |
| Information Provided | Measures the efficiency of mRNA degradation by RNAi. | Measures the reduction in protein levels, which is the ultimate goal of knockdown. |
| Considerations | mRNA levels may not always directly correlate with protein levels due to factors like protein half-life.[8] | Requires a specific and validated antibody for the target protein. |
Signaling Pathway: N-Linked Glycosylation
This compound plays a pivotal role in the N-linked glycosylation pathway, which is essential for the proper folding and function of many secreted and membrane-bound proteins.
Conclusion
Quantitative PCR is a robust and sensitive method for confirming this compound knockdown at the mRNA level. The choice between SYBR Green and TaqMan chemistries should be guided by the specific needs of the experiment. While qPCR provides excellent quantitative data on transcript reduction, it is often recommended to complement this with Western blotting to confirm the corresponding decrease in this compound protein levels, thus providing a more complete picture of the knockdown efficiency. This dual validation approach ensures the reliability of downstream functional assays.
References
- 1. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. TaqMan vs. SYBR Chemistry for Real-Time PCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Comparison of SYBR Green and TaqMan methods in quantitative real-time polymerase chain reaction analysis of four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5'-Guanidinonaltrindole (GNTI)
Disclaimer: A specific Safety Data Sheet (SDS) for 5'-Guanidinonaltrindole (GNTI) was not located in the public domain. The following guidance is based on general safe laboratory practices for handling potent, biologically active compounds and information gathered from chemical supplier data and related safety documents. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this substance.
5'-Guanidinonaltrindole (this compound) is a highly potent and selective κ-opioid receptor antagonist used in pharmacological research.[1] Due to its high potency, extreme care should be taken to avoid exposure. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled as a hazardous compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Equipment | Specification |
| Eyes | Safety Goggles or Face Shield | Must meet ANSI Z87.1 or equivalent standards. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised. |
| Body | Laboratory Coat | A fully buttoned lab coat is required. |
| Respiratory | Respirator | An N95-rated respirator or higher is recommended, especially when handling the solid form to prevent inhalation of dust particles. |
Operational Plan
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Procedure |
| Storage | Store at -20°C in a tightly sealed container, protected from light and moisture.[2] |
| Handling | Handle in a designated area, such as a chemical fume hood or a glove box, to minimize exposure. Avoid the generation of dust when working with the solid form. |
| Solution Preparation | When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Ensure adequate ventilation. |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Inform Supervisor: Notify your supervisor and the laboratory safety officer.
-
Don Appropriate PPE: Before cleaning, put on the appropriate PPE, including a respirator, double gloves, a lab coat, and eye protection.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid raising dust. Carefully scoop the material into a labeled, sealed waste container.
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., chemical absorbent pads, vermiculite). Place the used absorbent material into a sealed, labeled waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
Disposal Plan
All this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and spill cleanup materials, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and puncture-proof container. |
| Liquid this compound Waste | Collect in a sealed, labeled, and leak-proof container. Do not pour down the drain. |
| Contaminated Materials | Double-bag all contaminated disposable materials (gloves, wipes, etc.) in labeled hazardous waste bags. |
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific disposal protocols.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Caption: A workflow diagram for the safe handling of this compound.
This document provides a foundational guide for handling this compound. Always prioritize safety and adhere to the specific protocols established by your institution. When in doubt, consult with your designated safety officer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
